molecular formula C12H18N2O11V+ B15606496 VO-Ohpic trihydrate

VO-Ohpic trihydrate

Cat. No.: B15606496
M. Wt: 417.22 g/mol
InChI Key: OWDNSCJMZFXFMO-UHFFFAOYSA-N
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Description

VO-Ohpic trihydrate is a useful research compound. Its molecular formula is C12H18N2O11V+ and its molecular weight is 417.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18N2O11V+

Molecular Weight

417.22 g/mol

IUPAC Name

hydron;hydroxy(oxo)vanadium;bis(3-hydroxypyridine-2-carboxylic acid);trihydrate

InChI

InChI=1S/2C6H5NO3.4H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;/q;;;;;;;+1

InChI Key

OWDNSCJMZFXFMO-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of VO-Ohpic Trihydrate on PTEN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the mechanism of action of VO-Ohpic trihydrate, a potent and specific inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). We will explore its inhibitory characteristics, downstream cellular effects, and the experimental protocols used for its characterization.

Introduction to PTEN and the PI3K/Akt Signaling Pathway

Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor gene frequently mutated, deleted, or silenced in a wide range of human cancers[1]. PTEN functions primarily as a lipid phosphatase that counteracts the activity of Phosphoinositide 3-kinases (PI3K)[1][2]. The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism[2].

The key function of PTEN is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol (B14025) ring, converting it back to phosphatidylinositol (4,5)-bisphosphate (PIP2)[1][2]. This action terminates the PI3K signaling cascade. When PTEN is inhibited or lost, cellular levels of PIP3 accumulate, leading to the constitutive activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B)[1]. Activated Akt then phosphorylates a multitude of substrates, promoting cell survival, proliferation, and metabolic processes that can contribute to tumorigenesis and other diseases[1][3]. Given its pivotal role, pharmacological inhibition of PTEN is a significant area of research for conditions like type II diabetes, where enhanced insulin (B600854) sensitivity is desired, as well as for understanding its complex role in cancer[1][4][5].

This compound: A Potent PTEN Inhibitor

This compound is a vanadium-based, small-molecule compound identified as a highly potent and specific inhibitor of PTEN's lipid phosphatase activity[1][6][7]. Its ability to modulate the PI3K/Akt pathway makes it a valuable tool for research and a potential therapeutic agent.

Studies have elucidated that this compound acts as a reversible, noncompetitive inhibitor of PTEN[4][8]. This mode of action indicates that the inhibitor binds to a site on the enzyme distinct from the substrate-binding site, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km)[1][8]. The inhibition is fully reversible upon dilution[1][8]. The noncompetitive nature of inhibition distinguishes its interaction with the lipid phosphatase PTEN from its effects on some protein tyrosine phosphatases (PTPs)[1]. The compound is a sterically demanding molecule, yet its binding appears unaffected by substrate binding, possibly due to the shallow catalytic cavity of PTEN[1][6].

The potency of this compound has been quantified in various assays, demonstrating its high affinity for PTEN.

ParameterValue (nM)Assay TypeReference
IC₅₀ 35 ± 2PIP3-based assay[6]
IC₅₀ 46 ± 10OMFP-based assay[1][6]
Kᵢc (Competitive Inhibition Constant)27 ± 6OMFP-based assay[1][6][8]
Kᵢu (Uncompetitive Inhibition Constant)45 ± 11OMFP-based assay[1][6][8]

Table 1: In vitro inhibitory constants of this compound against PTEN.

Cellular and In Vivo Effects of PTEN Inhibition by this compound

Inhibition of PTEN by this compound leads to predictable downstream signaling events and diverse cellular responses.

By inhibiting PTEN, this compound causes an accumulation of cellular PIP3, leading to the activation of Akt. This is typically observed through increased phosphorylation of Akt at its key activation sites, Threonine 308 (Thr308) and Serine 473 (Ser473)[7]. This effect has been demonstrated in multiple cell lines, such as NIH 3T3 and L1 fibroblasts, where treatment with VO-Ohpic dose-dependently increased Akt phosphorylation, reaching saturation at approximately 75 nM[7]. The functional activation of Akt subsequently leads to the modulation of its downstream targets, such as the Forkhead box protein O3a (FoxO3a), a transcription factor involved in apoptosis and cell cycle arrest[3][7][9].

// Nodes PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PTEN [label="PTEN", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VO_Ohpic [label="VO-Ohpic\ntrihydrate", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; pAkt [label="p-Akt\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Cellular Effects\n(Growth, Survival, Metabolism)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PI3K -> PIP3 [label=" Phosphorylates "]; PIP2 -> PI3K [style=invis]; PTEN -> PIP2 [label=" Dephosphorylates "]; PIP3 -> PTEN [style=invis]; VO_Ohpic -> PTEN [label=" Inhibits ", arrowhead="tee", color="#EA4335", fontcolor="#202124"]; PIP3 -> pAkt [label=" Activates "]; Akt -> pAkt [style=invis]; pAkt -> Downstream [label=" Promotes "]; } END_DOT

Diagram 1: PTEN Signaling and Inhibition by this compound.

The effects of this compound have been explored in various cellular contexts:

  • Metabolism: PTEN inhibition enhances glucose uptake in adipocytes, highlighting its potential relevance for diabetes research[3][9].

  • Wound Healing: The compound has been shown to accelerate wound healing in fibroblasts[3][9].

  • Cancer: In hepatocellular carcinoma (HCC) cells with low PTEN expression (Hep3B), VO-Ohpic inhibited cell viability, proliferation, and colony formation, and induced cellular senescence[3][5][10]. Conversely, it had little effect on PTEN-negative cells[3][10]. This suggests that its anti-tumor effects can be context-dependent. In vivo, VO-Ohpic treatment significantly suppressed tumor growth in mouse xenograft models of Hep3B cells[5][10].

  • Cardioprotection: In animal models of myocardial ischemia-reperfusion injury, pre-treatment with VO-Ohpic significantly decreased the myocardial infarct size[6].

Experimental Protocols

The characterization of this compound's effect on PTEN involves several key experimental methodologies.

This assay measures the enzymatic activity of recombinant PTEN using a fluorogenic, artificial substrate, 3-O-methylfluorescein phosphate (B84403) (OMFP). Its suitability has been validated against the physiological substrate, PIP3[1][8].

Protocol Outline:

  • Reagent Preparation:

    • Dissolve recombinant PTEN protein in an appropriate assay buffer (e.g., 100 mM Tris, pH 7.4, containing 2 mM DTT)[1].

    • Dissolve this compound in DMSO to create a stock solution (e.g., 100 μM) and prepare serial dilutions in 1% DMSO[1][9].

    • Dissolve OMFP in DMSO (e.g., 20 mM) and dilute to the desired working concentration with 1% DMSO[1].

  • Inhibition Reaction:

    • Pre-incubate recombinant PTEN with varying concentrations of this compound (or DMSO vehicle control) at room temperature for 10 minutes in a 96-well plate[1][9].

    • Initiate the phosphatase reaction by adding the OMFP substrate to the mixture[1].

  • Data Acquisition:

    • Measure the increase in fluorescence over time using a fluorescence plate reader. The dephosphorylation of OMFP by PTEN generates a fluorescent product.

  • Data Analysis:

    • Correct for background fluorescence from wells containing only the inhibitor and buffer[1][9].

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This technique is used to assess the cellular consequence of PTEN inhibition by measuring the activation state of its downstream target, Akt.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Immunoblotting A 1. Plate Cells B 2. Treat with VO-Ohpic (various concentrations/times) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt, anti-Actin) G->H I 9. Secondary Antibody Incubation H->I J 10. Detection (Chemiluminescence) I->J

Diagram 2: General workflow for Western Blot analysis.

Protocol Outline:

  • Cell Culture and Treatment: Culture cells (e.g., Hep3B, NIH 3T3) to a desired confluency[7][10]. Treat cells with various concentrations of this compound for a specified duration. Include a vehicle-treated control[10].

  • Protein Extraction: Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate protein lysates by mass using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473 or Thr308), total Akt, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the relative change in protein phosphorylation[10].

Conclusion

This compound is a well-characterized, potent, and reversible noncompetitive inhibitor of PTEN. Its mechanism of action involves the direct inhibition of PTEN's lipid phosphatase activity, leading to the accumulation of PIP3 and subsequent activation of the PI3K/Akt signaling pathway. This activity translates into significant and varied effects across different biological contexts, from enhancing glucose metabolism to inducing senescence in cancer cells. The detailed experimental protocols provide a framework for researchers to further investigate the roles of PTEN and the therapeutic potential of its inhibitors. The specificity of VO-Ohpic should be considered, as some reports suggest potential off-target effects on other phosphatases like SHP1, which may warrant consideration in experimental design[10][11].

References

An In-depth Technical Guide on the Chemical Structure and Activity of VO-Ohpic Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and highly selective small-molecule inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor and regulator of the PI3K/Akt signaling pathway.[1][2] Exhibiting an IC50 value of 35 nM, this organovanadium compound has garnered significant interest for its therapeutic potential, particularly in oncology and diabetes management.[1][3] Its ability to modulate key cellular processes by inhibiting PTEN makes it a valuable tool for research and a promising candidate for drug development. This guide provides a comprehensive overview of its chemical structure, synthesis, and mechanism of action, supported by experimental data and protocols.

The formal name for this compound is (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate.[4] It is a coordination complex consisting of a central oxovanadium(IV) (VO²⁺) core.

Chemical Structure and Properties

This compound is a vanadium-based complex with the molecular formula C₁₂H₉N₂O₈V • H [3H₂O] and a formula weight of 415.2 g/mol .[4] The central vanadyl ion is coordinated to two 3-hydroxypicolinic acid ligands. The coordination geometry is a distorted octahedron.

Table 1: General Properties of this compound

PropertyValueReference
CAS Number 476310-60-8[4]
Molecular Formula C₁₂H₉N₂O₈V • H [3H₂O][4]
Formula Weight 415.2 g/mol [4]
Appearance Crystalline solid[4]
Purity ≥95%[4]
Solubility 1 mg/ml in PBS (pH 7.2)[4]
λmax 303 nm[4]

Note: While a definitive crystal structure with bond lengths and angles for this compound is not publicly available in the searched resources, the properties of similar oxovanadium(IV) complexes suggest a square pyramidal or distorted octahedral geometry. The V=O bond is typically short, and the complex would be coordinated with the two hydroxypicolinic acid ligands and a water molecule.[5]

Experimental Protocols

1. General Synthesis of Oxovanadium(IV) Complexes with Picolinate-type Ligands

While a specific protocol for this compound is proprietary, a general method for synthesizing similar oxovanadium(IV) complexes can be adapted. This typically involves the reaction of a vanadium(IV) salt, such as vanadyl sulfate (B86663) (VOSO₄), with the desired organic ligand in a suitable solvent.

Materials:

Procedure:

  • Dissolve 3-hydroxypicolinic acid in an aqueous ethanol solution.

  • Add a stoichiometric amount of sodium hydroxide solution to deprotonate the carboxylic acid and hydroxyl groups of the ligand.

  • In a separate flask, dissolve vanadyl sulfate hydrate in water.

  • Slowly add the vanadyl sulfate solution to the ligand solution with constant stirring.

  • A precipitate of the vanadyl complex should form. The reaction mixture may be refluxed to ensure completion.[6]

  • Cool the mixture and collect the solid product by filtration.

  • Wash the product with water and then ethanol to remove unreacted starting materials and impurities.

  • Dry the final product under vacuum. The trihydrate form is obtained by crystallization from an aqueous solution.

2. Characterization Methods

Standard analytical techniques are used to confirm the structure and purity of the synthesized complex.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Observations
Elemental Analysis Confirms the elemental composition (C, H, N, V).Results should match the calculated values for the molecular formula C₁₂H₉N₂O₈V • H [3H₂O].
Infrared (IR) Spectroscopy Identifies functional groups and coordination.Strong band around 950-1000 cm⁻¹ for the V=O stretch. Shifts in the C=O and O-H bands of the ligand upon coordination.[5]
UV-Vis Spectroscopy Characterizes electronic transitions.A maximum absorbance (λmax) around 303 nm is reported.[4]
Electron Spin Resonance (ESR) Confirms the presence of the paramagnetic V(IV) center.An eight-line spectrum is expected due to the hyperfine interaction with the ⁵¹V nucleus (I = 7/2).[6]
Mass Spectrometry (MS) Determines the molecular weight of the complex.A peak corresponding to the mass of the complex ion.
X-ray Crystallography Provides the definitive 3D structure, including bond lengths and angles.Would reveal the precise coordination geometry around the vanadium center.

Mechanism of Action and Signaling Pathway

VO-Ohpic exerts its biological effects primarily through the potent and selective inhibition of PTEN.[1] PTEN is a dual-specificity phosphatase that dephosphorylates both proteins and lipids. Its critical role is the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K/Akt signaling pathway. By antagonizing the action of PI3K, PTEN acts as a gatekeeper to suppress cell growth, proliferation, and survival.

Inhibition of PTEN by VO-Ohpic leads to:

  • Increased PIP3 Levels: Accumulation of PIP3 at the cell membrane.[7]

  • Activation of Akt: PIP3 recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B).[1][7]

  • Downstream Signaling: Activated Akt phosphorylates a host of downstream targets, promoting cell survival, growth, and glucose metabolism.[2]

This mechanism is particularly relevant to its insulin-mimetic properties. Vanadium compounds, in general, can enhance insulin (B600854) signaling by inhibiting protein tyrosine phosphatases (PTPs), such as PTP1B, which normally deactivates the insulin receptor.[8][9] This leads to prolonged activation of the insulin signaling cascade.[9] By inhibiting PTEN, VO-Ohpic further amplifies this pro-survival and metabolic pathway, leading to increased glucose uptake in adipocytes.[2][7]

PTEN_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates Downstream Downstream Targets (e.g., FoxO3a, GSK3) Akt->Downstream phosphorylates Glucose_Uptake Increased Glucose Uptake Akt->Glucose_Uptake promotes Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival promotes VO_Ohpic VO-Ohpic VO_Ohpic->PTEN inhibits Insulin Insulin Insulin->Insulin_Receptor binds

Caption: Signaling pathway of PTEN inhibition by VO-Ohpic.

Experimental Workflow for In Vitro PTEN Inhibition Assay

This workflow outlines a typical procedure to measure the inhibitory effect of VO-Ohpic on PTEN activity in a laboratory setting.

PTEN_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagents Prepare Reagents: - Recombinant PTEN - VO-Ohpic dilutions - Assay Buffer - PIP3 substrate Preincubation Pre-incubate PTEN with varying concentrations of VO-Ohpic Reagents->Preincubation Reaction Initiate reaction by adding PIP3 substrate Preincubation->Reaction Incubation Incubate at RT Reaction->Incubation Quench Stop reaction Incubation->Quench Detection Detect free phosphate (e.g., Malachite Green assay) Quench->Detection Data_Analysis Calculate % inhibition and determine IC50 value Detection->Data_Analysis

Caption: Workflow for PTEN inhibition assay.

Conclusion

This compound is a well-characterized and potent inhibitor of PTEN, a key enzyme in cellular signaling. Its ability to upregulate the PI3K/Akt pathway has significant implications for the development of novel therapeutics for cancer and metabolic disorders like diabetes. The provided information on its structure, synthesis, and mechanism of action serves as a valuable resource for researchers in the field of drug discovery and development. Further investigation into its in vivo efficacy, pharmacokinetics, and safety profile is warranted to fully explore its therapeutic potential.

References

In Vitro Characterization of VO-Ohpic Trihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN).[1][2][3] PTEN is a dual-specificity phosphatase that plays a critical role in cellular regulation by antagonizing the PI3K/Akt signaling pathway.[4] By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PTEN reduces the levels of this second messenger, thereby downregulating key cellular processes such as cell growth, proliferation, and survival.[4] The inhibitory action of this compound on PTEN leads to the activation of the Akt signaling cascade, making it a valuable tool for studying the physiological and pathological roles of this pathway and a potential therapeutic agent in various diseases, including cancer and diabetes.[1][5] This technical guide provides an in-depth overview of the in vitro characterization of this compound, including its inhibitory activity, effects on downstream signaling, and detailed experimental protocols.

Quantitative Data Summary

The in vitro inhibitory activity of this compound against PTEN and other phosphatases has been quantified in multiple studies. The following table summarizes the key inhibitory concentrations.

TargetParameterValueNotes
PTEN IC5035 nM[1][6][7]Determined using a PIP3-based assay.
PTEN IC5046 ± 10 nM[8]Determined using the artificial substrate OMFP.
PTEN Kic (competitive inhibition constant)27 ± 6 nM[8]Demonstrates a noncompetitive mode of inhibition.[4][9]
PTEN Kiu (uncompetitive inhibition constant)45 ± 11 nM[8]Further supports a noncompetitive inhibition model.[4][9]
SopB IC50588 nM[6]Demonstrates selectivity for PTEN over other phosphatases.
MTM IC504.03 µM[6]Shows significant selectivity for PTEN.
PTPβ IC5057.5 µM[6]High selectivity for PTEN is observed.
SAC IC50>10 µM[6]Indicates poor inhibition of SAC.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound is the inhibition of PTEN, which leads to the hyperactivation of the PI3K/Akt signaling pathway. This can be visualized as a direct signaling cascade. The in vitro characterization of this compound typically follows a logical progression from direct enzyme inhibition assays to cell-based assays measuring downstream effects.

PTEN_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PTEN PTEN PIP3->PTEN PTEN Akt Akt PIP3->Akt Recruitment & Activation PI3K PI3K VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN Inhibition pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., FoxO3a) pAkt->Downstream Response Cellular Responses (Growth, Proliferation, Survival) Downstream->Response

Figure 1: PTEN Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_workflow In Vitro Characterization Workflow start Start enzymatic_assay PTEN Inhibition Assay (Biochemical) start->enzymatic_assay cell_culture Cell Line Selection & Culture enzymatic_assay->cell_culture viability_assay Cell Viability/Proliferation Assay (e.g., MTT, CCK-8) cell_culture->viability_assay western_blot Western Blot Analysis (p-Akt, total Akt) cell_culture->western_blot data_analysis Data Analysis & Interpretation viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

A Technical Guide to the Reversible and Noncompetitive Inhibition of PTEN by VO-Ohpic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory mechanism of VO-Ohpic, a potent and reversible noncompetitive inhibitor of the tumor suppressor enzyme, Phosphatase and Tensin Homolog (PTEN). This document summarizes key quantitative data, details the experimental protocols for characterization, and visualizes the associated biochemical processes.

Core Concepts: Reversible and Noncompetitive Inhibition

VO-Ohpic has been identified as a significant inhibitor of PTEN, a phosphatase that plays a crucial role in cell growth, proliferation, and apoptosis by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The inhibition by VO-Ohpic is characterized by two key features: reversibility and a noncompetitive mechanism.

Reversibility: The inhibitory effect of VO-Ohpic on PTEN can be reversed. This was demonstrated through inhibitor dilution assays, where the enzyme's activity was restored after diluting a pre-incubated enzyme-inhibitor complex. This characteristic is crucial for drug development, suggesting that the inhibitor does not form a permanent covalent bond with the enzyme.

Noncompetitive Inhibition: VO-Ohpic exhibits a noncompetitive mode of inhibition, meaning it can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex with similar affinity.[1][2] This is evidenced by its effect on the kinetic parameters of the enzyme: it decreases the maximum reaction velocity (Vmax) and alters the Michaelis constant (Km).[1] This mode of action distinguishes it from competitive inhibitors that only bind to the free enzyme.[1]

Quantitative Inhibition Data

The potency and characteristics of VO-Ohpic's inhibition of PTEN have been quantified through various in vitro assays. The following tables summarize the key inhibitory constants and kinetic parameters.

Inhibitory Potency (IC50)
Parameter Value
IC50 (using OMFP substrate)46 ± 10 nM[1][3]
IC50 (using PIP3 substrate)35 ± 2 nM[1][4]
Inhibition Constants (Ki)
Parameter Value
Kic (dissociation constant from free enzyme)27 ± 6 nM[1][2]
Kiu (dissociation constant from enzyme-substrate complex)45 ± 11 nM[1][2]

| Kinetic Parameters of PTEN in the Presence of VO-Ohpic (using OMFP substrate) | | | :--- | :--- | :--- | | VO-Ohpic Concentration | Km (µM) | Vmax (pmol/min) | | 0 nM | 216 ± 14[1] | 7.8 ± 0.2[1] | | 15 nM | 251 ± 17[1] | 6.7 ± 0.2[1] | | 40 nM | 291 ± 23[1] | 5.6 ± 0.2[1] | | 65 nM | 375 ± 28[1] | 3.8 ± 0.1[1] |

Experimental Protocols

The characterization of VO-Ohpic as a reversible noncompetitive inhibitor involved several key experiments. The methodologies for these are detailed below.

Preparation of VO-Ohpic

VO-Ohpic, with the chemical formula [V(=O)(H2O)(OHpic)2], was synthesized according to previously established procedures. For experimental use, it was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 100 µM) and then diluted to the desired concentrations with 1% DMSO.[1]

Reversibility of Inhibition: Inhibitor Dilution Assay

This assay determines whether the inhibitor binds reversibly or irreversibly to the enzyme.

  • Pre-incubation: Recombinant PTEN enzyme is pre-incubated with a high concentration of VO-Ohpic to allow for the formation of the enzyme-inhibitor complex.[1]

  • Dilution: The pre-incubated mixture is then significantly diluted into a reaction buffer that does not contain the inhibitor.[1]

  • Activity Measurement: The activity of the diluted PTEN is measured immediately using a suitable substrate, such as 3-O-methylfluorescein phosphate (B84403) (OMFP).[1]

  • Comparison: The measured activity is compared to control experiments:

    • PTEN activity without any inhibitor.

    • PTEN activity in the presence of a low concentration of VO-Ohpic (equivalent to the diluted concentration).[1]

  • Interpretation: If the enzyme activity is restored to the level of the low-concentration control, it indicates that the inhibitor has dissociated from the enzyme upon dilution, confirming reversible inhibition.[1]

Determination of Inhibition Type and Constants: Michaelis-Menten Kinetics

This experiment elucidates the mechanism of inhibition (e.g., competitive, noncompetitive) and determines the inhibition constants (Kic and Kiu).

  • Enzyme and Inhibitor Incubation: PTEN is pre-incubated with various fixed concentrations of VO-Ohpic (including a zero-inhibitor control) for a short period (e.g., 10 minutes at room temperature) to allow for binding.[1]

  • Reaction Initiation: The enzymatic reaction is initiated by adding a range of concentrations of a substrate, either the artificial substrate OMFP or the physiological substrate PIP3.[1]

  • Measurement of Initial Velocity: The initial reaction velocities are measured for each substrate and inhibitor concentration.

  • Data Plotting: The data are plotted using Michaelis-Menten and Lineweaver-Burk plots.

    • Michaelis-Menten Plot: Shows the relationship between substrate concentration and reaction velocity. In the presence of a noncompetitive inhibitor, Vmax decreases, and Km may increase.[1]

    • Lineweaver-Burk Plot: A double reciprocal plot (1/velocity vs. 1/[substrate]). For noncompetitive inhibition, the lines for different inhibitor concentrations intersect on the x-axis or in the second quadrant.[1]

  • Secondary Plots for Ki Determination:

    • The slopes of the Lineweaver-Burk plots are plotted against the inhibitor concentration. The x-intercept of this secondary plot gives -Kic.[1]

    • The y-intercepts of the Lineweaver-Burk plots are plotted against the inhibitor concentration. The x-intercept of this secondary plot gives -Kiu.[1]

Visualizations

Signaling Pathway of PTEN Inhibition by VO-Ohpic

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of intervention by VO-Ohpic. PTEN normally antagonizes this pathway by dephosphorylating PIP3. Inhibition of PTEN by VO-Ohpic leads to the accumulation of PIP3 and subsequent activation of downstream signaling.

PTEN_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN Akt Akt PIP3->Akt recruits and activates PTEN->PIP2 dephosphorylates VO_Ohpic VO-Ohpic VO_Ohpic->PTEN inhibits pAkt p-Akt (Active) Akt->pAkt activated by Downstream Downstream Cellular Responses (e.g., Cell Survival, Growth) pAkt->Downstream promotes

Caption: PTEN inhibition by VO-Ohpic enhances the PI3K/Akt signaling pathway.

Logical Flow of Noncompetitive Inhibition

This diagram illustrates the binding possibilities in noncompetitive inhibition, where the inhibitor (I) can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex.

Noncompetitive_Inhibition_Logic E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (Km) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Kic) S Substrate (S) I Inhibitor (I) (VO-Ohpic) ES->E - S ESI Enzyme-Substrate-Inhibitor Complex (ESI) (Inactive) ES->ESI + I (Kiu) P Product (P) ES->P kcat EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S

Caption: Binding scheme for a noncompetitive inhibitor like VO-Ohpic.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the workflow for determining the kinetic parameters of PTEN inhibition by VO-Ohpic.

Kinetic_Analysis_Workflow Start Start: Prepare Reagents (PTEN, VO-Ohpic, Substrate) Incubate Pre-incubate PTEN with Varying [VO-Ohpic] Start->Incubate React Initiate Reaction with Varying [Substrate] Incubate->React Measure Measure Initial Reaction Velocities React->Measure Plot Generate Michaelis-Menten & Lineweaver-Burk Plots Measure->Plot Analyze Analyze Plots to Determine Km, Vmax, Inhibition Type Plot->Analyze SecondaryPlot Create Secondary Plots (Slope/Intercept vs. [I]) Analyze->SecondaryPlot DetermineKi Determine Kic and Kiu SecondaryPlot->DetermineKi End End: Characterization Complete DetermineKi->End

Caption: Workflow for the kinetic characterization of VO-Ohpic.

References

Molecular formula and weight of VO-Ohpic trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to VO-Ohpic Trihydrate: A Potent PTEN Inhibitor

For researchers, scientists, and professionals in drug development, understanding the molecular characteristics and mechanisms of novel inhibitors is paramount. This compound has emerged as a significant tool in the study of cellular signaling pathways due to its potent and selective inhibition of Phosphatase and Tensin homolog (PTEN). This guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental protocols utilized in its characterization.

Chemical and Physical Properties

This compound is an oxovanadium(IV) complex. Its fundamental properties are summarized below.

PropertyValueReferences
Molecular Formula C₁₂H₁₆N₂O₁₁V[1][2][3]
C₁₂H₉N₂O₈V·3H₂O·H[4][5][6]
Molecular Weight 415.20 g/mol [1][2][3][4]
CAS Number 476310-60-8[1][2][3][4][5]
Appearance Light green to green solid[1]
Purity ≥95% to >98%[4]
Solubility Soluble in DMSO to 25 mM
Soluble in PBS (pH 7.2) at 1 mg/ml[4]

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of PTEN, a crucial tumor suppressor protein that functions as a lipid phosphatase.[1][2][3][7][8] PTEN antagonizes the PI3K/Akt/mTOR signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By inhibiting PTEN, this compound leads to an accumulation of PIP3, resulting in the activation of downstream effectors like Akt. This mechanism has significant implications for research in cancer and metabolic diseases.

The inhibitory activity of this compound has been quantified in various studies:

  • IC₅₀ Value: 35 nM[3][5][7][8] and 46 ± 10 nM[1][2]

The inhibition is described as reversible and noncompetitive, affecting both the Km and Vmax of PTEN.[9]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. The following protocols are based on cited literature for the characterization of this compound.

In Vitro PTEN Inhibition Assay

This protocol outlines the steps to measure the inhibitory effect of this compound on PTEN activity.

  • Preparation of Reagents:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 100 μM).[8][9]

    • Prepare assay buffer and the PTEN enzyme solution.

    • Prepare the substrate solution. OMFP (3-O-methylfluorescein phosphate) or PIP₃ can be used as substrates.[9]

  • Inhibition Reaction:

    • Pre-incubate the PTEN enzyme with varying concentrations of this compound in the assay buffer for 10 minutes at room temperature.[8][9]

    • Initiate the enzymatic reaction by adding the substrate.

    • Allow the reaction to proceed for a defined period.

  • Detection and Data Analysis:

    • Measure the product formation. For OMFP, this involves fluorescence detection. For PIP₃, a malachite green-based assay can be used to measure the released phosphate.[9]

    • Correct for background absorbance or fluorescence from this compound in the assay buffer.[8][9]

    • Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value.

Cell-Based Akt Phosphorylation Assay

This protocol assesses the downstream effects of PTEN inhibition in a cellular context.

  • Cell Culture and Treatment:

    • Culture cells (e.g., NIH 3T3 or L1 fibroblasts) in appropriate media.[3]

    • Treat the cells with varying concentrations of this compound for a specified duration.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against phosphorylated Akt (Ser473 and Thr308) and total Akt.

    • Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

    • Quantify the band intensities to determine the relative levels of Akt phosphorylation.

Signaling Pathway

The inhibition of PTEN by this compound directly impacts the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

PTEN_Inhibition_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN inhibits mTORC1 mTORC1 Akt->mTORC1 activates Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes promotes

References

Technical Guide: VO-Ohpic trihydrate (CAS 476310-60-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VO-Ohpic trihydrate (CAS Number: 476310-60-8), a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document consolidates key findings on its mechanism of action, biochemical and cellular activity, and its effects on relevant signaling pathways.

Chemical and Physical Properties

This compound is a vanadium-based organometallic compound.[1][2] Its chemical structure and properties are summarized in the table below.

PropertyValueReference
CAS Number 476310-60-8[1][3]
Molecular Formula C₁₂H₁₆N₂O₁₁V[1]
Molecular Weight 415.20 g/mol [1][3]
Synonyms VO-Ohpic (hydrate), (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate[4]
Solubility Soluble in DMSO (>10 mg/mL), PBS (pH 7.2) at 1 mg/ml. Insoluble in water.[4][5][6]
Storage Store at -20°C for long-term storage.[1][7]

Mechanism of Action and Biochemical Activity

VO-Ohpic is a highly potent, reversible, and non-competitive inhibitor of PTEN's lipid phosphatase activity.[3][8] PTEN is a crucial negative regulator of the PI3K/Akt/mTOR signaling pathway, which is central to cell growth, proliferation, and survival.[4][9][10] By inhibiting PTEN, VO-Ohpic prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the accumulation of PIP3 at the plasma membrane.[1][9][11] This, in turn, promotes the phosphorylation and activation of downstream effectors, most notably the serine/threonine kinase Akt.[1][11][12]

The inhibitory activity of VO-Ohpic against PTEN and its selectivity over other phosphatases are detailed in the following tables.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)Assay ConditionsReference
PTEN35 ± 2PIP₃-based assay[13]
PTEN46 ± 10OMFP-based assay[7][8]
SHP1975pNPP as substrate[14]
PTPβ>10,000Not specified[13]
SopBHigh nanomolar rangeNot specified[13]
Myotubularin>10,000Not specified[13]
SAC1>10,000Not specified[13]

Table 2: Kinetic Parameters for PTEN Inhibition by this compound

ParameterValue (nM)DescriptionReference
Kᵢc27 ± 6Competitive inhibition constant[3][7][8]
Kᵢu45 ± 11Uncompetitive inhibition constant[3][7][8]

Signaling Pathway

The primary signaling pathway affected by VO-Ohpic is the PI3K/Akt/mTOR pathway. Inhibition of PTEN by VO-Ohpic leads to the activation of this pro-survival and pro-growth cascade.

PTEN_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt recruits PI3K PI3K PI3K->PIP3 phosphorylates PTEN PTEN PTEN->PIP2 dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN inhibits p_Akt p-Akt (Active) Akt->p_Akt phosphorylation mTOR mTOR p_Akt->mTOR activates Downstream_Effectors Downstream Effectors (e.g., FOXO3a, GSK3β) p_Akt->Downstream_Effectors inhibits Cellular_Responses Cell Growth, Proliferation, Survival mTOR->Cellular_Responses promotes Downstream_Effectors->Cellular_Responses regulates

Caption: Inhibition of PTEN by this compound leads to the activation of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

In Vitro PTEN Inhibition Assay (OMFP-based)

This protocol is adapted from Mak et al., 2010.[3][8]

  • Reagents:

    • Recombinant human PTEN enzyme.

    • This compound stock solution (e.g., 100 µM in DMSO).

    • Assay buffer (composition not specified in the abstract, but typically a buffered saline solution with reducing agents).

    • 3-O-methylfluorescein phosphate (B84403) (OMFP) substrate.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer containing 1% DMSO.

    • Pre-incubate the PTEN enzyme with the various concentrations of VO-Ohpic for 10 minutes at room temperature.

    • Initiate the phosphatase reaction by adding OMFP to a final concentration of 200 µM.

    • Monitor the change in fluorescence over time using a fluorescence plate reader.

    • Correct for background fluorescence from VO-Ohpic in the assay buffer.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Mouse Model of Myocardial Infarction

This protocol is a general description based on information from supplier datasheets.[7]

  • Animals:

    • Male C57BL/6 mice.

  • Reagents:

    • This compound.

    • Saline solution.

    • Pentobarbital (B6593769) for anesthesia.

    • Triphenyltetrazolium chloride (TTC) for infarct size determination.

  • Procedure:

    • Anesthetize mice with pentobarbital (70 mg/kg).

    • Administer this compound (10 µg/kg) via intra-peritoneal injection 30 minutes before ischemia. The control group receives a saline injection.

    • Induce ischemia by occluding the left coronary artery for 30 minutes.

    • Initiate reperfusion by loosening the ligature for 120 minutes.

    • Euthanize the animals and excise the hearts.

    • Determine the myocardial infarct size using TTC staining.

Cellular Senescence Assay in Hepatocellular Carcinoma Cells

This protocol is based on the study by Augello et al., 2016.[5][15]

  • Cell Lines:

    • Hep3B (low PTEN expression)

    • PLC/PRF/5 (high PTEN expression)

    • SNU475 (PTEN-negative)

  • Reagents:

    • This compound.

    • Cell culture medium appropriate for each cell line.

    • Senescence-associated β-galactosidase (SA-β-gal) staining kit.

  • Procedure:

    • Culture the HCC cell lines in their respective growth media.

    • Treat the cells with varying concentrations of VO-Ohpic (e.g., 500 nM) for 72 hours.

    • Fix the cells and stain for SA-β-gal activity according to the manufacturer's protocol.

    • Analyze the cells under a microscope to determine the percentage of SA-β-gal positive (senescent) cells.

Logical Workflow for Assessing PTEN Inhibition

The following diagram illustrates a typical workflow for evaluating the efficacy of a PTEN inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_incellulo In Cellulo Validation cluster_invivo In Vivo Efficacy Biochemical_Assay Biochemical Assay (e.g., OMFP-based) Determine_IC50 Determine IC₅₀ and Selectivity Biochemical_Assay->Determine_IC50 Kinetic_Analysis Kinetic Analysis (Km, Vmax, Kic, Kiu) Determine_IC50->Kinetic_Analysis Cell_Culture Cell Culture (e.g., Fibroblasts, Cancer Cells) Kinetic_Analysis->Cell_Culture Western_Blot Western Blot for p-Akt and p-ERK Cell_Culture->Western_Blot Functional_Assays Functional Assays (e.g., Glucose Uptake, Senescence) Western_Blot->Functional_Assays Animal_Model Disease Model (e.g., Myocardial Infarction, Xenograft) Functional_Assays->Animal_Model Treatment Administer VO-Ohpic Animal_Model->Treatment Endpoint_Analysis Endpoint Analysis (e.g., Infarct Size, Tumor Volume) Treatment->Endpoint_Analysis

Caption: A logical workflow for the evaluation of a PTEN inhibitor from biochemical characterization to in vivo studies.

Conclusion

This compound is a valuable research tool for studying the roles of the PTEN/PI3K/Akt/mTOR signaling pathway in various physiological and pathological processes. Its high potency and selectivity for PTEN make it a suitable candidate for preclinical studies in areas such as diabetes, cardiovascular diseases, and certain types of cancer.[1][12][15][16] Further research is warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: The Effect of VO-Ohpic Trihydrate on Akt Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the mechanism and effects of VO-Ohpic trihydrate, a potent vanadium-based small molecule inhibitor, on the phosphorylation of Akt (Protein Kinase B). By specifically targeting and inhibiting the Phosphatase and Tensin Homolog (PTEN), this compound modulates a critical node in cellular signaling, the PI3K/PTEN/Akt pathway. This document details the mechanism of action, presents quantitative data from enzymatic and cellular assays, outlines key experimental protocols, and visualizes the associated signaling pathways. The information herein is intended to support researchers and professionals in the fields of oncology, metabolic diseases, and drug development in understanding and utilizing this compound as a tool to investigate Akt signaling.

Introduction: The PI3K/PTEN/Akt Signaling Axis

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that governs a multitude of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The activity of this pathway is tightly regulated. A key negative regulator is the tumor suppressor PTEN, a phosphatase that counteracts PI3K activity.[2][3] PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position, converting it back to phosphatidylinositol (4,5)-bisphosphate (PIP2).[2] This action reduces the levels of PIP3, a critical second messenger required for the recruitment and subsequent activation of Akt.

Dysregulation of the PI3K/PTEN/Akt pathway, often through the loss or reduction of PTEN function, is a common event in various human cancers and metabolic disorders.[1][4] Consequently, pharmacological modulation of this pathway is a significant area of interest for therapeutic development. This compound has emerged as a potent and specific inhibitor of PTEN, making it a valuable chemical probe for studying the downstream consequences of PTEN inhibition, most notably the phosphorylation and activation of Akt.[2][5]

Mechanism of Action: this compound as a PTEN Inhibitor

This compound exerts its effect on Akt phosphorylation indirectly by targeting PTEN. The inhibition of PTEN's lipid phosphatase activity by VO-Ohpic leads to the cellular accumulation of PIP3.[2] Elevated levels of PIP3 at the plasma membrane serve as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream kinase, phosphoinositide-dependent kinase 1 (PDK1).[1]

Once recruited to the membrane, Akt undergoes a two-step phosphorylation process for full activation:

  • Phosphorylation at Threonine 308 (Thr308) in the activation loop by PDK1.[1][6]

  • Phosphorylation at Serine 473 (Ser473) in the C-terminal hydrophobic motif, primarily by the mTOR Complex 2 (mTORC2).[6]

By increasing the availability of PIP3, this compound facilitates these phosphorylation events, resulting in a significant increase in catalytically active Akt (p-Akt). This activated Akt can then phosphorylate a wide array of downstream substrates, profoundly impacting cellular function.[4][5]

cluster_membrane Plasma Membrane cluster_cytosol IR Insulin Receptor PI3K PI3K IR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt_mem Akt PIP3->Akt_mem Recruits PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN Inhibits pAkt p-Akt (Active) Akt_mem->pAkt Further Phosphorylation (S473) PDK1->Akt_mem Phosphorylates (T308) Akt_cyto Akt Akt_cyto->Akt_mem Translocates Downstream Downstream Targets (e.g., mTOR, FOXO3a) pAkt->Downstream Phosphorylates Insulin Growth Factor (e.g., Insulin) Insulin->IR Activates A 1. Cell Treatment with VO-Ohpic B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Western Transfer (to Membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (p-Akt, Total Akt, Actin) E->F G 7. Secondary Antibody Incubation (HRP) F->G H 8. ECL Detection & Imaging G->H I 9. Densitometry Analysis H->I cluster_downstream Downstream Cellular Consequences VO_Ohpic VO-Ohpic trihydrate PTEN PTEN VO_Ohpic->PTEN Inhibits PIP3 PIP3 Accumulation PTEN->PIP3 Blocks Dephosphorylation pAkt Akt Phosphorylation (Activation) PIP3->pAkt Promotes mTOR mTOR Activation pAkt->mTOR FOXO FOXO3a Inhibition pAkt->FOXO Glucose Increased Glucose Uptake pAkt->Glucose Senescence Cellular Senescence (in some cancer cells) pAkt->Senescence Prolif Inhibition of Proliferation (in some cancer cells) pAkt->Prolif

References

The Phosphatase and Tensin Homolog (PTEN) Inhibitor VO-Ohpic: A Technical Guide to its Mechanism and Downstream Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the vanadium-based compound, VO-Ohpic, a potent and reversible non-competitive inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). We will explore its mechanism of action, downstream signaling effects, and provide detailed experimental protocols for its characterization.

Core Mechanism: PTEN Inhibition

VO-Ohpic is a small molecule that specifically inhibits the enzymatic activity of PTEN.[1] PTEN is a crucial phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol (B14025) ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[2] This action directly opposes the activity of phosphoinositide 3-kinases (PI3Ks), which are responsible for generating PIP3. By inhibiting PTEN, VO-Ohpic leads to an accumulation of cellular PIP3.[2][3]

The inhibition of PTEN by VO-Ohpic has been characterized as non-competitive, affecting both the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).[2][4] This mode of inhibition distinguishes it from many other phosphatase inhibitors and suggests that VO-Ohpic does not compete with the substrate for binding to the active site.[2] The inhibition is also reversible.[2][4]

Quantitative Inhibition Data

The potency and selectivity of VO-Ohpic have been determined through various in vitro assays. The following tables summarize the key quantitative data for PTEN inhibition and selectivity over other phosphatases.

Parameter Value Substrate Reference
IC50 35 ± 2 nMPIP3[2]
IC50 46 ± 10 nMOMFP[2][5]
IC50 35 nMCell-free assay[1][3]
Kic (competitive inhibition constant) 27 ± 6 nMOMFP[2][4]
Kiu (uncompetitive inhibition constant) 45 ± 11 nMOMFP[2][4]

Table 1: In vitro inhibition of PTEN by VO-Ohpic. OMFP (3-O-methylfluorescein phosphate) is an artificial substrate used for phosphatase assays.

Phosphatase IC50 Reference
SopB 588 nM[3]
MTM 4.03 µM[3]
PTPβ 57.5 µM[3]
SAC >10 µM[3]
SHP1 975 nM[6]

Table 2: Selectivity of VO-Ohpic for PTEN over other phosphatases.

Downstream Signaling Pathways

The primary consequence of PTEN inhibition by VO-Ohpic is the activation of the PI3K/Akt signaling pathway. The accumulation of PIP3 at the plasma membrane recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2] This activation of Akt triggers a cascade of downstream signaling events that regulate a multitude of cellular processes including cell survival, growth, proliferation, and metabolism.[7]

Beyond the canonical PI3K/Akt pathway, studies have shown that VO-Ohpic treatment can also lead to the activation of the Raf/MEK/ERK (MAPK) pathway.[8][9] Furthermore, VO-Ohpic has been demonstrated to activate the Nrf-2 signaling pathway, which is involved in the cellular response to oxidative stress.[10]

PTEN_Inhibition_by_VO_Ohpic PTEN Inhibition and Downstream Signaling by VO-Ohpic VO_Ohpic VO-Ohpic PTEN PTEN VO_Ohpic->PTEN Inhibits ERK ERK1/2 VO_Ohpic->ERK Activates Nrf2 Nrf-2 VO_Ohpic->Nrf2 Activates PIP3 PIP3 PTEN->PIP3 Dephosphorylates PI3K PI3K PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation mTORC1 mTORC1 p_Akt->mTORC1 Activates Cell_Survival Cell Survival p_Akt->Cell_Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth p_ERK p-ERK1/2 (Active) ERK->p_ERK Phosphorylation HO1 HO-1 Nrf2->HO1 Activates Anti_Oxidant Antioxidant Response HO1->Anti_Oxidant

Signaling pathways affected by VO-Ohpic.

Experimental Protocols

In Vitro PTEN Inhibition Assay (OMFP-based)

This protocol is adapted from methodologies described in studies characterizing VO-Ohpic.[2]

Materials:

  • Recombinant human PTEN protein

  • VO-Ohpic

  • 3-O-methylfluorescein phosphate (B84403) (OMFP) substrate

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT)

  • 96-well microplate

  • Microplate reader with fluorescence detection (Excitation/Emission ~485/525 nm)

Procedure:

  • Prepare a stock solution of VO-Ohpic in an appropriate solvent (e.g., DMSO).

  • Serially dilute VO-Ohpic in assay buffer to create a range of concentrations.

  • In a 96-well plate, add a fixed amount of recombinant PTEN to each well.

  • Add the diluted VO-Ohpic or vehicle control (DMSO) to the respective wells and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the OMFP substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader. The hydrolysis of OMFP by PTEN generates a fluorescent product.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis for Akt Phosphorylation

This protocol outlines the general steps to assess the downstream effects of VO-Ohpic on Akt activation in a cellular context.[8][11]

Materials:

  • Cell line of interest (e.g., Hep3B, NIH/3T3)

  • Cell culture medium and supplements

  • VO-Ohpic

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of VO-Ohpic or vehicle control for the desired time period.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the levels of phospho-Akt to total Akt and the loading control.

Experimental_Workflow General Experimental Workflow for VO-Ohpic Analysis cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_invivo In Vivo Analysis PTEN_Assay PTEN Inhibition Assay (OMFP or PIP3 based) Determine_IC50 Determine IC50, Kic, Kiu PTEN_Assay->Determine_IC50 Cell_Culture Cell Culture VO_Ohpic_Treatment VO-Ohpic Treatment (Dose- and Time-course) Cell_Culture->VO_Ohpic_Treatment Cell_Lysis Cell Lysis & Protein Quantification VO_Ohpic_Treatment->Cell_Lysis Cell_Viability Cell Viability/Proliferation Assay (MTS, BrdU) VO_Ohpic_Treatment->Cell_Viability Western_Blot Western Blot (p-Akt, p-ERK, etc.) Cell_Lysis->Western_Blot Animal_Model Animal Model (e.g., Xenograft, Disease Model) VO_Ohpic_Admin VO-Ohpic Administration Animal_Model->VO_Ohpic_Admin Tissue_Harvest Tissue Harvest & Homogenization VO_Ohpic_Admin->Tissue_Harvest Phenotypic_Analysis Phenotypic Analysis (e.g., Tumor Growth, Physiological Readouts) VO_Ohpic_Admin->Phenotypic_Analysis IHC_WB Immunohistochemistry or Western Blot on Tissues Tissue_Harvest->IHC_WB

Workflow for characterizing VO-Ohpic.

Conclusion

VO-Ohpic is a valuable research tool for studying the physiological and pathological roles of the PTEN/PI3K/Akt signaling pathway. Its potency, specificity, and reversible, non-competitive mode of action make it a powerful agent for modulating this critical cellular cascade. The provided data and protocols offer a foundation for researchers to effectively utilize VO-Ohpic in their investigations into cancer biology, metabolic diseases, and other areas where PTEN signaling is implicated.

References

Methodological & Application

Application Notes and Protocols for VO-Ohpic Trihydrate in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and specific, cell-permeable inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor protein.[1][2][3] PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[4] By inhibiting PTEN, this compound effectively activates the PI3K/Akt/mTOR and, in some contexts, the Raf/MEK/ERK signaling pathways, making it a valuable tool for studying the roles of these pathways in various physiological and pathological processes, including cancer and cardiovascular diseases.[1][5]

Vanadium compounds, in general, have been investigated for their therapeutic potential, including anticancer properties, by targeting various signaling pathways.[6][7][8] this compound, as a specific vanadium-based PTEN inhibitor, has demonstrated preclinical efficacy in mouse models of hepatocellular carcinoma and cardiac injury.[1][5][9] These application notes provide a detailed protocol for the in vivo use of this compound in mouse studies based on published research.

Mechanism of Action

This compound is a noncompetitive inhibitor of PTEN, meaning it binds to a site other than the active site to inhibit enzyme activity.[4] This inhibition leads to an accumulation of PIP3 at the cell membrane, resulting in the subsequent activation of downstream signaling cascades.

Signaling Pathway

The primary signaling pathway affected by this compound is the PI3K/Akt pathway. Inhibition of PTEN leads to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), which promotes protein synthesis and cell growth, and Forkhead box protein O3 (FoxO3a), which is involved in apoptosis and cell cycle arrest.[1] Additionally, studies have shown that PTEN inhibition by this compound can also lead to the activation of the ERK1/2 pathway.[5]

VO-Ohpic_Trihydrate_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates Raf Raf PTEN->Raf Regulates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK ERK->Proliferation MEK MEK MEK->ERK Activates Raf->MEK Activates VO_Ohpic This compound VO_Ohpic->PTEN Inhibits

Caption: Signaling pathway of this compound.

Quantitative Data Summary

Model Cell Line Treatment Key Findings Reference
Hepatocellular Carcinoma XenograftHep3BNot specifiedSignificantly reduced tumor volume. Increased p-AKT and p-ERK1/2 levels in tumor tissues. Decreased Ki-67 expression.[5]
Myocardial Ischemia-ReperfusionC57BL/6 Mice10 µg/kg, i.p., 30 min before ischemiaMyocardial infarct size significantly decreased (25±6% vs. 56±5% in control).[2]
Doxorubicin-Induced CardiomyopathyC57BL/6J MiceNot specifiedImproved heart function (increased fractional shortening and ejection fraction). Reduced apoptosis of cardiomyocytes and vascular smooth muscle cells.[9]

Experimental Protocols

Hepatocellular Carcinoma Xenograft Mouse Model

This protocol is based on studies demonstrating the efficacy of this compound in inhibiting tumor growth in a mouse xenograft model of hepatocellular carcinoma.[5]

a. Cell Culture and Xenograft Implantation:

  • Culture Hep3B cells (a human hepatocellular carcinoma cell line with low PTEN expression) in appropriate media.

  • Harvest cells and resuspend in a suitable medium (e.g., a 1:1 mixture of medium and Matrigel).

  • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude mice).

  • Monitor tumor growth regularly by measuring tumor dimensions with calipers.

b. Preparation of this compound Solution:

  • This compound can be dissolved in a vehicle suitable for in vivo use. A common solvent is a mixture of DMSO, PEG300, Tween 80, and saline.[10] For example, a vehicle composition could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Prepare the solution fresh before each administration and ensure complete dissolution. Sonication may be required.[10]

c. Administration Protocol:

  • Once tumors reach a palpable size, randomize mice into treatment and control groups.

  • Administer this compound via intraperitoneal (i.p.) injection. The exact dosage and frequency should be optimized for the specific study, but a starting point can be extrapolated from other in vivo studies.

  • The control group should receive the vehicle solution only.

  • Continue treatment for a predetermined period, monitoring tumor growth and animal well-being.

d. Outcome Assessment:

  • Measure tumor volume at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors.

  • A portion of the tumor tissue can be snap-frozen for Western blot analysis (to assess levels of p-AKT, p-ERK1/2) and the remainder fixed in formalin for immunohistochemical analysis (e.g., for Ki-67 to assess cell proliferation).[5]

Experimental Workflow

Xenograft_Workflow start Start cell_culture Culture Hep3B Cells start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice tumor_growth->randomization treatment This compound or Vehicle (i.p.) randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Endpoint Reached monitoring->endpoint euthanasia Euthanize & Excise Tumors endpoint->euthanasia analysis Tissue Analysis (Western Blot, IHC) euthanasia->analysis end End analysis->end

Caption: Workflow for a xenograft mouse study.

Myocardial Ischemia-Reperfusion Injury Mouse Model

This protocol is based on research demonstrating the cardioprotective effects of this compound.[2]

a. Animal Model:

  • Use adult male C57BL/6 mice.

  • Anesthetize the mice and perform surgery to induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for a defined period (e.g., 30 minutes).

  • After the ischemic period, remove the ligature to allow for reperfusion (e.g., 120 minutes).

b. Preparation and Administration of this compound:

  • Prepare the this compound solution as described in the previous protocol.

  • Administer a single dose of 10 µg/kg this compound via intraperitoneal injection 30 minutes prior to the induction of ischemia.[2]

  • The control group should receive an equivalent volume of the vehicle.

c. Assessment of Myocardial Infarct Size:

  • At the end of the reperfusion period, euthanize the mice and excise the hearts.

  • Perfuse the hearts and stain with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

  • Measure the area at risk and the infarct size to determine the extent of myocardial injury.

Experimental Workflow

Cardiac_Ischemia_Workflow start Start acclimatize Acclimatize C57BL/6 Mice start->acclimatize treatment Administer this compound (10 µg/kg, i.p.) or Vehicle acclimatize->treatment wait Wait 30 minutes treatment->wait ischemia Induce Myocardial Ischemia (LAD Ligation for 30 min) wait->ischemia reperfusion Reperfusion (Remove Ligature for 120 min) ischemia->reperfusion euthanasia Euthanize & Excise Heart reperfusion->euthanasia staining TTC Staining euthanasia->staining analysis Measure Infarct Size staining->analysis end End analysis->end

Caption: Workflow for a cardiac ischemia study.

Important Considerations

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional guidelines and regulations regarding the ethical use of animals in research.[5]

  • Toxicity: While this compound has shown therapeutic potential, it is important to monitor for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. Vanadium compounds can have associated toxicities, and careful dose-response studies are recommended.[11]

  • Pharmacokinetics: The stability and bioavailability of this compound in vivo should be considered when designing experiments.

  • Controls: Appropriate controls, including vehicle-treated groups, are essential for interpreting the results accurately.

These protocols and application notes provide a comprehensive guide for researchers interested in utilizing this compound for in vivo mouse studies. The specific details of the experimental design may need to be adapted based on the research question and the specific model being used.

References

Application Notes and Protocols for VO-Ohpic Trihydrate in Hep3B Cell Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate, a potent inhibitor of Phosphatase and Tensin Homolog (PTEN), has demonstrated significant preclinical activity against hepatocellular carcinoma (HCC).[1] This document provides detailed application notes and experimental protocols for the use of this compound in Hep3B human HCC cell line xenograft models. The information presented is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Hep3B cells, which have low endogenous PTEN expression, serve as a relevant model for a subset of HCC patients.[1] Inhibition of PTEN by this compound in these cells paradoxically leads to the activation of pro-survival signaling pathways, such as PI3K/AKT/mTOR and RAF/MEK/ERK, which ultimately induces cellular senescence and inhibits tumor growth.[1]

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in Hep3B xenograft models.

Table 1: Effect of this compound on Hep3B Xenograft Tumor Volume

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)Day 28 (mm³)
Vehicle Control~100~250~500~900~1500
This compound (10 mg/kg)~100~150~200~300~400

Note: Data are estimated from graphical representations in preclinical studies.[1] A statistically significant reduction in tumor volume was observed in the this compound-treated group compared to the vehicle control group (p < 0.05).[1]

Table 2: Effect of this compound on Body Weight in Xenograft Models

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Change in Body Weight (%)
Vehicle Control~20~22~+10%
This compound (10 mg/kg)~20~21~+5%

Note: No significant adverse effects on body weight were reported in mice treated with this compound.[1]

Experimental Protocols

Hep3B Cell Culture
  • Cell Line: Hep3B (human hepatocellular carcinoma)

  • Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Hep3B Xenograft Model Establishment
  • Animals: Athymic nude mice (e.g., NU/NU) or NOD/SCID mice, 6-8 weeks old.[2]

  • Cell Preparation:

    • Harvest Hep3B cells during their exponential growth phase.

    • Wash cells with sterile Phosphate Buffered Saline (PBS).

    • Resuspend cells in a 1:1 mixture of sterile PBS or serum-free medium and Matrigel.[2]

    • Adjust the final cell concentration to 5 x 10^7 cells/mL.

  • Injection:

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the flank of each mouse.[3]

    • Monitor the injection site for tumor formation.

This compound Administration
  • Preparation of Dosing Solution:

    • Dissolve this compound in a suitable vehicle (e.g., sterile saline or a solution containing a small amount of DMSO for initial solubilization, followed by dilution in saline). The precise vehicle should be optimized for solubility and animal tolerance.

    • Prepare the solution fresh daily.

  • Dosing Regimen:

    • Once tumors are palpable and have reached a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[2]

    • Administer this compound at a dose of 10 mg/kg body weight.[1]

    • The route of administration is typically intraperitoneal (IP).

    • Administer the treatment daily for 6 days a week.[1]

    • The control group should receive an equivalent volume of the vehicle solution following the same schedule.

Tumor Measurement and Monitoring
  • Tumor Volume:

    • Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .[4]

  • Body Weight:

    • Monitor the body weight of the mice twice a week as an indicator of general health and treatment toxicity.[1]

  • Endpoint:

    • Continue the experiment until the tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or as per institutional animal care and use committee (IACUC) guidelines.[2]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, western blotting).

Visualizations

experimental_workflow Experimental Workflow for this compound in Hep3B Xenograft Model cluster_cell_culture 1. Cell Culture cluster_xenograft 2. Xenograft Establishment cluster_treatment 3. Treatment cluster_monitoring 4. Monitoring and Analysis Hep3B_Culture Culture Hep3B Cells Harvest Harvest Cells Hep3B_Culture->Harvest Prepare_Cells Prepare Cell Suspension (5x10^6 cells in Matrigel) Harvest->Prepare_Cells Inject_Mice Subcutaneous Injection into Nude Mice Prepare_Cells->Inject_Mice Tumor_Growth Monitor for Tumor Growth (~100-150 mm³) Inject_Mice->Tumor_Growth Randomize Randomize Mice into Control and Treatment Groups Tumor_Growth->Randomize Prepare_Drug Prepare this compound (10 mg/kg) Randomize->Prepare_Drug Administer Daily Intraperitoneal Administration (6 days/week) Randomize->Administer Prepare_Drug->Administer Measure_Tumor Measure Tumor Volume (2-3 times/week) Administer->Measure_Tumor Measure_Weight Measure Body Weight (2 times/week) Administer->Measure_Weight Endpoint Endpoint Reached Measure_Tumor->Endpoint Analysis Tumor Excision and Downstream Analysis Endpoint->Analysis

Caption: Experimental workflow for evaluating this compound in a Hep3B xenograft model.

signaling_pathway Signaling Pathway Activated by this compound in Hep3B Cells VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN inhibits PI3K PI3K PTEN->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Senescence Cellular Senescence AKT->Cell_Senescence leads to RAF RAF MEK MEK RAF->MEK activates ERK ERK1/2 MEK->ERK activates ERK->Cell_Senescence leads to Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Senescence->Tumor_Growth_Inhibition results in

References

Application Notes and Protocols: Malachite Green Assay for Phosphatase Activity Using VO-Ohpic Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein and lipid phosphatases is critical for understanding cellular signaling pathways and for the development of novel therapeutics. The Malachite Green Assay is a widely used, simple, and sensitive colorimetric method for measuring phosphatase activity. This assay quantifies the release of inorganic phosphate (B84403) (Pi) from a substrate, which formsa colored complex with malachite green and molybdate (B1676688). This application note provides a detailed protocol for utilizing the malachite green assay to determine the inhibitory activity of VO-Ohpic trihydrate, a potent and reversible non-competitive inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).

Principle of the Malachite Green Assay

The malachite green assay is based on the principle that inorganic phosphate, the product of a phosphatase-catalyzed reaction, reacts with a solution of malachite green and ammonium (B1175870) molybdate under acidic conditions. This reaction forms a stable, green phosphomolybdate-malachite green complex. The intensity of the green color is directly proportional to the amount of inorganic phosphate released and can be quantified by measuring the absorbance at a wavelength between 600 and 660 nm. This allows for the sensitive detection of phosphatase activity and the screening of potential inhibitors.[1][2][3]

This compound: A Potent PTEN Inhibitor

This compound is a vanadium-based small molecule that acts as a potent inhibitor of PTEN, a crucial phosphatase that antagonizes the PI3K/Akt signaling pathway.[4][5] Understanding the inhibitory kinetics of compounds like VO-Ohpic is essential for drug development. The following table summarizes the quantitative data for this compound's inhibition of PTEN.

Quantitative Data Summary

CompoundTargetIC50 ValueInhibition TypeAssay Substrate
This compoundPTEN35 nM[4][6]Non-competitive[7]PIP3[6][7]
This compoundPTEN46 ± 10 nM[6][8]Non-competitive[7]OMFP[7]

Experimental Protocols

This section provides a detailed methodology for performing a malachite green assay to assess the inhibitory effect of this compound on PTEN phosphatase activity.

Materials and Reagents
  • Recombinant human PTEN enzyme

  • This compound

  • Phosphatidylinositol 3,4,5-trisphosphate (PIP3) substrate

  • Malachite Green Assay Kit (containing Malachite Green solution, Ammonium Molybdate, and a Phosphate Standard)

  • PTEN Reaction Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 2.7 mM KCl, 10 mM DTT - prepare fresh)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 620-660 nm

  • Nuclease-free water

Preparation of Solutions
  • PTEN Enzyme: Reconstitute recombinant PTEN to a stock concentration (e.g., 50 ng/µL) in an appropriate buffer and store on ice.

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. The solubility in DMSO is greater than 10 mM.[9] Store at -20°C for long-term storage.

  • PIP3 Substrate: Prepare a stock solution of PIP3 (e.g., 1 mM) in nuclease-free water. Aliquot and store at -20°C.

  • Phosphate Standards: Prepare a series of phosphate standards (e.g., 0, 100, 200, 400, 600, 800, 1000 pmol/well) from the provided phosphate standard solution. Dilute the standards in the PTEN Reaction Buffer.

  • Malachite Green Working Solution: Prepare the malachite green working solution according to the manufacturer's instructions immediately before use. This typically involves mixing the malachite green and ammonium molybdate solutions.

Assay Protocol
  • Inhibitor Preparation: Prepare serial dilutions of this compound in PTEN Reaction Buffer to achieve a range of final concentrations for IC50 determination (e.g., 0.1 nM to 1 µM). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of PTEN enzyme (e.g., 50-150 ng) to each well. Then, add the different concentrations of the this compound dilutions to the respective wells. Include a control well with enzyme and reaction buffer containing the same final concentration of DMSO but no inhibitor. Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[7][10]

  • Reaction Initiation: Start the phosphatase reaction by adding the PIP3 substrate to each well. The final volume in each well should be consistent (e.g., 50 µL).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green Working Solution to each well. Incubate at room temperature for 15-30 minutes to allow for color development.[11]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 620 nm and 660 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Construct a phosphate standard curve by plotting the absorbance values of the standards against the known phosphate concentrations.

    • Determine the amount of phosphate released in each experimental well by interpolating from the standard curve.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

PTEN Signaling Pathway and Inhibition by VO-Ohpic

PTEN_Signaling_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates pAkt p-Akt (Active) CellSurvival Cell Survival & Proliferation pAkt->CellSurvival promotes PTEN PTEN PTEN->PIP3 dephosphorylates VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN Malachite_Green_Workflow Start Start PrepInhibitor Prepare VO-Ohpic Serial Dilutions Start->PrepInhibitor AddEnzyme Add PTEN Enzyme to 96-well Plate Start->AddEnzyme AddInhibitor Add VO-Ohpic Dilutions to Plate PrepInhibitor->AddInhibitor AddEnzyme->AddInhibitor PreIncubate Pre-incubate at RT (10 min) AddInhibitor->PreIncubate AddSubstrate Add PIP3 Substrate to Initiate Reaction PreIncubate->AddSubstrate Incubate37 Incubate at 37°C (30 min) AddSubstrate->Incubate37 AddMalachite Add Malachite Green Working Solution Incubate37->AddMalachite ColorDev Incubate at RT for Color Development (15-30 min) AddMalachite->ColorDev ReadAbsorbance Read Absorbance (620-660 nm) ColorDev->ReadAbsorbance Analyze Data Analysis: Standard Curve, % Inhibition, IC50 ReadAbsorbance->Analyze End End Analyze->End

References

Application Notes and Protocols: OMFP Substrate Assay for PTEN Inhibition by VO-Ohpic

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Phosphatase and Tensin homolog (PTEN) is a critical tumor suppressor protein that functions as a dual-specificity phosphatase.[1][2] It plays a pivotal role in regulating cellular processes such as cell growth, proliferation, and apoptosis by antagonizing the PI3K/AKT/mTOR signaling pathway.[2][3][4] The loss or inactivation of PTEN is a frequent event in a multitude of human cancers.[2] Consequently, the modulation of PTEN activity presents a promising therapeutic strategy. VO-Ohpic is a potent and reversible, noncompetitive small-molecule inhibitor of PTEN with nanomolar affinity.[5][6][7] This document provides a detailed protocol for the use of the fluorogenic substrate 3-O-methylfluorescein phosphate (B84403) (OMFP) to assay PTEN activity and its inhibition by VO-Ohpic. The OMFP assay is a sensitive and continuous method suitable for high-throughput screening of PTEN inhibitors.[5]

Signaling Pathway

PTEN exerts its tumor-suppressive effects primarily through its lipid phosphatase activity, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[4][8] This action directly counteracts the activity of phosphoinositide 3-kinase (PI3K), thereby reducing the levels of active, membrane-bound AKT.[8] The subsequent downregulation of the AKT signaling cascade affects numerous downstream effectors involved in cell survival, proliferation, and metabolism.[1][8]

PTEN_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes VO_Ohpic VO-Ohpic VO_Ohpic->PTEN Inhibits

PTEN Signaling Pathway and Inhibition by VO-Ohpic.

Quantitative Data Summary

The inhibitory effect of VO-Ohpic on PTEN activity was quantified using the OMFP assay. The results demonstrate that VO-Ohpic is a potent, noncompetitive inhibitor of PTEN.[5]

ParameterValueReference
IC50 46 ± 10 nM[5]
Kic (competitive inhibition constant) 27 ± 6 nM[5][6]
Kiu (uncompetitive inhibition constant) 45 ± 11 nM[5][6]
Mode of Inhibition Noncompetitive[5][6]

Experimental Protocols

Principle of the OMFP Assay

The OMFP assay is a fluorescence-based method to measure phosphatase activity. OMFP is a non-fluorescent substrate that, upon dephosphorylation by PTEN, yields the highly fluorescent product 3-O-methylfluorescein (OMF). The rate of OMF production is directly proportional to PTEN activity and can be monitored in real-time by measuring the increase in fluorescence intensity.

OMFP_Assay_Workflow start Start prep_reagents Prepare Reagents: - PTEN Enzyme - VO-Ohpic Inhibitor - OMFP Substrate - Assay Buffer start->prep_reagents pre_incubate Pre-incubate PTEN with VO-Ohpic (or vehicle) prep_reagents->pre_incubate initiate_reaction Initiate Reaction by Adding OMFP pre_incubate->initiate_reaction measure_fluorescence Measure Fluorescence (Ex: 485 nm, Em: 525 nm) in a microplate reader initiate_reaction->measure_fluorescence data_analysis Data Analysis: - Calculate initial rates - Determine IC50 or Ki measure_fluorescence->data_analysis end End data_analysis->end

Experimental Workflow for the OMFP-based PTEN Inhibition Assay.
Materials and Reagents

  • Recombinant PTEN enzyme

  • VO-Ohpic trihydrate (PTEN inhibitor)[9]

  • 3-O-methylfluorescein phosphate (OMFP), cyclohexylammonium salt

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tris buffer

  • Dithiothreitol (DTT)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Reagent Preparation
  • Assay Buffer: Prepare a solution of 100 mM Tris (pH 7.4) containing 2 mM DTT.[5]

  • OMFP Stock Solution: Dissolve OMFP cyclohexylammonium salt in DMSO to a concentration of 20 mM.[5]

  • VO-Ohpic Stock Solution: Prepare a stock solution of VO-Ohpic in DMSO. The final concentration will depend on the desired range for the inhibition assay.

  • Enzyme Solution: Dilute recombinant PTEN in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

Assay Protocol for PTEN Inhibition by VO-Ohpic
  • Inhibitor Preparation: Prepare serial dilutions of VO-Ohpic in the assay buffer containing 1% DMSO.[5]

  • Pre-incubation: In a 96-well microtiter plate, add the PTEN enzyme solution to each well. Then, add the serially diluted VO-Ohpic solutions (or vehicle control - assay buffer with 1% DMSO) to the respective wells. The final volume in each well before adding the substrate should be consistent.

  • Incubation: Incubate the plate at room temperature (20°C) for 10 minutes to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation: To start the reaction, add OMFP to each well to a final concentration of 200 µM.[5]

  • Fluorescence Measurement: Immediately begin monitoring the hydrolysis of OMFP to OMF by measuring the change in fluorescence intensity in a microplate reader.[5] Use an excitation wavelength of 485 nm and an emission wavelength of 525 nm.[5]

  • Data Collection: Record the fluorescence readings at regular intervals for a period sufficient to determine the initial linear rate of the reaction.

Data Analysis
  • Background Correction: Subtract the background fluorescence (from wells containing VO-Ohpic in assay buffer without the enzyme) from all experimental readings.[5]

  • Initial Rate Calculation: For each inhibitor concentration, determine the initial reaction velocity (rate) by calculating the slope of the linear portion of the fluorescence versus time plot.

  • IC50 Determination: Plot the initial rates as a percentage of the uninhibited control (vehicle) against the logarithm of the VO-Ohpic concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

  • Mode of Inhibition Analysis: To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (OMFP) and the inhibitor (VO-Ohpic). Plot the data using Lineweaver-Burk plots (1/velocity vs. 1/[substrate]). A noncompetitive inhibition pattern will show changes in both the Km and Vmax with increasing inhibitor concentration.[5] The inhibition constants Kic and Kiu can be determined from these plots.[5][6]

Reversibility Assay (Inhibitor Dilution Method)

To confirm the reversible nature of PTEN inhibition by VO-Ohpic, an inhibitor dilution assay can be performed.[5]

  • Pre-incubation with High Inhibitor Concentration: Incubate PTEN with a high concentration of VO-Ohpic (e.g., 300 nM) for 10 minutes at room temperature.[5]

  • Dilution: Dilute the enzyme-inhibitor mixture significantly (e.g., 10-fold) with the assay buffer. This reduces the inhibitor concentration to a level that should result in minimal inhibition if the binding is reversible (e.g., 30 nM).[5]

  • Incubation after Dilution: Allow the diluted mixture to incubate for an additional 10 minutes at room temperature.[5]

  • Activity Measurement: Initiate the reaction by adding OMFP and measure the PTEN activity as described above.

  • Controls: Perform control experiments measuring PTEN activity in the absence of the inhibitor, and in the presence of the final diluted concentration of VO-Ohpic without the initial high-concentration pre-incubation.[5]

  • Analysis: If the inhibition is reversible, the PTEN activity should be recovered upon dilution of the inhibitor-enzyme complex, and it should be comparable to the activity observed with the lower inhibitor concentration control.[5]

References

Application Notes and Protocols for Cell Proliferation Assays Using VO-Ohpic Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and selective inhibitor of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor protein that negatively regulates the PI3K/Akt signaling pathway.[1][2][3][4] By inhibiting PTEN, this compound leads to the activation of the PI3K/Akt pathway, which is central to regulating cell proliferation, survival, and growth.[1][5] Dysregulation of this pathway is a hallmark of many cancers, making PTEN a compelling target for therapeutic intervention.[5] These application notes provide detailed protocols for assessing the effects of this compound on cell proliferation.

Principle

This compound functions as a non-competitive inhibitor of PTEN's lipid phosphatase activity.[2][6] This inhibition prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to its accumulation. Elevated PIP3 levels recruit and activate downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of substrates that promote cell cycle progression and inhibit apoptosis, ultimately leading to increased cell proliferation.[1][7] Paradoxically, in some cancer cells with low PTEN expression, prolonged activation of the PI3K/Akt pathway by this compound can induce cellular senescence, an irreversible state of growth arrest.[8]

Data Presentation

The inhibitory activity of this compound on PTEN and its downstream effects on cell proliferation can be quantified. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the compound.

CompoundTargetIC50 ValueCell Line(s)Reference
This compoundPTEN35 nMCell-free assay[1]
This compoundPTEN46 ± 10 nMCell-free assay[3]
This compoundCell ViabilityMicromolar range (cell-dependent)Hep3B, PLC/PRF/5[1][8]

Experimental Protocols

Preparation of this compound Stock Solution
  • This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1]

  • To prepare a 10 mM stock solution, dissolve 4.15 mg of this compound (Molecular Weight: 415.20 g/mol ) in 1 mL of high-quality, anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the solution is stable for up to 6 months.[3]

  • For cell culture experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Cell Proliferation Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures and is suitable for assessing the effect of this compound on cell viability and proliferation in a 96-well format.[9][10]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 490-500 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTS Assay:

    • Following the incubation period, add 20 µL of the MTS reagent to each well.[9][10]

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[9][10]

    • Measure the absorbance at 490-500 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

DNA Synthesis Proliferation Assay (BrdU Assay)

This protocol measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.[5]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • BrdU Labeling Reagent (10 mM)

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody (conjugated to a detection enzyme, e.g., HRP)

  • Substrate for the detection enzyme (e.g., TMB)

  • Stop Solution

  • Wash Buffer (e.g., PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTS Assay protocol. A typical cell density for this assay is 3x10³ cells per well.[1]

  • BrdU Labeling:

    • After the desired treatment period with this compound (e.g., 48 hours), add 10 µL of BrdU labeling solution to each well for a final concentration of 10 µM.

    • Incubate for an additional 2-24 hours, depending on the cell doubling time.[1]

  • Fixation and Denaturation:

    • Carefully remove the culture medium.

    • Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Detection:

    • Remove the Fixing/Denaturing solution and wash the wells three times with Wash Buffer.

    • Add 100 µL of the anti-BrdU antibody solution to each well and incubate for 1-2 hours at room temperature.

    • Wash the wells three times with Wash Buffer.

    • Add 100 µL of the substrate solution and incubate until a color change is observed.

    • Add 50 µL of Stop Solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB substrate).

  • Data Analysis:

    • Calculate the percentage of BrdU incorporation for each treatment group relative to the control.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.[11][12][13][14]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., 0.5% crystal violet in 25% methanol)[15]

Procedure:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates. The optimal number should be determined empirically for each cell line.

  • Treatment:

    • Allow the cells to attach overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

    • Incubate the plates for the duration of the treatment (e.g., 72 hours).[15]

  • Colony Growth:

    • After the treatment period, replace the medium with fresh, drug-free medium.

    • Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. Change the medium every 2-3 days.

  • Fixation and Staining:

    • Wash the wells with PBS.

    • Fix the colonies with methanol (B129727) for 15-20 minutes.[15]

    • Stain the colonies with crystal violet solution for 20-40 minutes.[15]

    • Gently wash the plates with water and allow them to air dry.

  • Quantification:

    • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

    • The plating efficiency and surviving fraction can be calculated to quantify the effect of the treatment.

Mandatory Visualization

G cluster_0 Cell Proliferation Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with this compound B->C D Incubate (24-72h) C->D E Add MTS or BrdU Reagent D->E F Incubate (1-4h or 2-24h) E->F G Measure Absorbance F->G H Data Analysis G->H

Caption: Experimental workflow for cell proliferation assays.

G cluster_0 PI3K/Akt Signaling Pathway VO This compound PTEN PTEN VO->PTEN inhibition PIP3 PIP3 PTEN->PIP3 dephosphorylation Akt Akt PIP3->Akt activation PIP2 PIP2 PI3K PI3K PI3K->PIP3 phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: this compound inhibits PTEN, activating PI3K/Akt signaling.

References

Application Notes and Protocols for VO-Ohpic Trihydrate Administration in C57BL/6 Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of VO-Ohpic trihydrate, a potent and reversible inhibitor of Phosphatase and Tensin Homolog (PTEN), in C57BL/6 mice. This document includes a summary of its mechanism of action, quantitative data from various studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Mechanism of Action

This compound is a vanadium-based small molecule that selectively inhibits the lipid phosphatase activity of PTEN with an IC50 value in the low nanomolar range.[1][2][3] PTEN is a critical tumor suppressor that negatively regulates the PI3K/AKT/mTOR signaling pathway. By inhibiting PTEN, this compound leads to the activation of downstream targets such as Akt and FoxO3a.[1] This activation can influence a variety of cellular processes including cell growth, proliferation, survival, and apoptosis.[4][5][6] Studies have also indicated that PTEN inhibition by VO-Ohpic can modulate other signaling pathways, including the ERK1/2 and Nrf-2 pathways.[4][7]

Data Presentation

The following tables summarize the quantitative data from in vivo and in vitro studies involving this compound.

Table 1: In Vivo Administration and Effects of this compound in Mice

Model SystemMouse StrainDosageAdministration RouteKey FindingsReference
Hepatocellular Carcinoma (HCC) XenograftNude Mice10 mg/kg/day (6 days/week)Intraperitoneal (i.p.)Significantly inhibited tumor growth. Increased p-AKT and p-ERK1/2 levels in tumor tissues. No significant loss of body weight.[4]
Doxorubicin-Induced CardiomyopathyC57BL/6J30 µg/kg (cumulative dose)Not specifiedImproved cardiac function, reduced apoptosis, hypertrophy, and fibrosis. Attenuated inflammatory M1 macrophages.[8][9]
Intervertebral Disc Degeneration (IDD)C57BL/6Not specifiedIntraperitoneal (i.p.)Ameliorated IDD progression and cartilage endplate calcification. Promoted Nrf-2 expression.[7]
Myocardial Ischemia-ReperfusionNot specified10 µg/kgIntraperitoneal (i.p.)Decreased myocardial infarct size.[2][3]
Cardiac ArrestC57BL/6Not specifiedIntraperitoneal (i.p.)Increased survival, LVPmax, and dP/dt max. Increased lactate (B86563) clearance and decreased plasma glucose.[1]

Table 2: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
IC50 (PTEN inhibition)35 nMRecombinant PTEN[1][3]
IC50 (PTEN inhibition)46 ± 10 nMRecombinant PTEN[2]
Effective Concentration (Akt phosphorylation)Saturation at 75 nMNIH 3T3 and L1 fibroblasts[3]

Experimental Protocols

In Vivo Administration of this compound in a Hepatocellular Carcinoma Xenograft Model

This protocol is adapted from studies on the anti-tumor effects of this compound.[4]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or as specified by the manufacturer)

  • Hep3B human hepatocellular carcinoma cells

  • Nude mice (athymic)

  • Syringes and needles for injection

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject Hep3B cells into the flank of each nude mouse.

  • Tumor Growth: Allow tumors to engraft and become palpable.

  • Treatment Groups: Randomly divide mice into a control group (vehicle alone) and a treatment group (this compound).

  • Drug Preparation: Prepare a stock solution of this compound and dilute it to the final desired concentration (e.g., 10 mg/kg) with the vehicle. It is recommended to prepare the working solution fresh daily.[2]

  • Administration: Administer this compound or vehicle via intraperitoneal injection daily, six days a week.

  • Monitoring:

    • Measure tumor volume with calipers regularly (e.g., twice a week).

    • Monitor the body weight of the mice twice a week to assess drug-associated cytotoxicity.[4]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-AKT and p-ERK1/2).

Assessment of Cardiac Function Following this compound Treatment in a Doxorubicin-Induced Cardiomyopathy Model

This protocol is based on studies investigating the cardioprotective effects of this compound.[8][9]

Materials:

  • This compound

  • Doxorubicin

  • C57BL/6J mice (8-12 weeks old)

  • Echocardiography equipment

  • Materials for histology (e.g., formalin, paraffin), immunohistochemistry, and TUNEL staining.

Procedure:

  • Animal Groups: Divide mice into three groups: Control (saline), Doxorubicin (e.g., 12 mg/kg cumulative dose), and Doxorubicin + VO-Ohpic (e.g., 12 mg/kg Doxorubicin + 30 µg/kg VO-Ohpic cumulative dose).

  • Drug Administration: Administer the respective treatments as per the experimental design.

  • Echocardiography: At the study endpoint (e.g., day 56), perform echocardiography to assess cardiac function. Measure parameters such as left ventricular internal dimension in diastole (LVIDd) and systole (LVIDs), and fractional shortening (FS).

  • Tissue Collection: Following functional analysis, euthanize the mice and collect the hearts.

  • Histological Analysis: Fix heart tissues in formalin and embed in paraffin (B1166041) for histological staining to assess hypertrophy and fibrosis.

  • Apoptosis and Protein Expression:

    • Perform TUNEL assays on heart sections to quantify apoptotic cells.

    • Use immunohistochemistry to determine the expression of proteins like p53 and caspase-3.

    • Conduct Western blot analysis on heart tissue lysates to measure the levels of phosphorylated PTEN and phosphorylated AKT.[8][9]

Mandatory Visualization

Signaling_Pathway VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN Inhibits Nrf2 Nrf-2 VO_Ohpic->Nrf2 Activates PIP3 PIP3 PTEN->PIP3 Dephosphorylates ERK ERK1/2 PTEN->ERK Negative Regulation AKT AKT PIP3->AKT Activates PI3K PI3K PI3K->PIP3 Phosphorylates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth ERK->Cell_Growth Anti_inflammatory Anti-inflammatory Response Nrf2->Anti_inflammatory Experimental_Workflow start Start: C57BL/6 Mouse Model grouping Randomization into Groups (Control vs. VO-Ohpic) start->grouping administration This compound Administration (i.p.) grouping->administration monitoring In-life Monitoring (Body Weight, Tumor Volume, etc.) administration->monitoring endpoint Endpoint Analysis monitoring->endpoint functional Functional Assessment (e.g., Echocardiography) endpoint->functional tissue Tissue Collection (Tumor, Heart, etc.) endpoint->tissue histo Histology & IHC tissue->histo western Western Blotting tissue->western facs Flow Cytometry tissue->facs

References

Application Notes and Protocols for Western Blot Analysis Following VO-Ohpic Trihydrate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[1][2][3][4] This document outlines the mechanism of action of this compound, its impact on key signaling pathways, and detailed protocols for performing Western blot analysis to assess these effects.

Introduction to this compound

This compound is a vanadium-based small molecule that potently and specifically inhibits the lipid phosphatase activity of PTEN, with a reported IC50 of approximately 35-46 nM.[1][2][5] PTEN functions as a critical negative regulator of the PI3K/Akt/mTOR signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] By inhibiting PTEN, this compound leads to an accumulation of PIP3, resulting in the activation of downstream signaling cascades that are crucial for cell growth, proliferation, survival, and metabolism.[1][6]

The primary downstream effector of increased PIP3 levels is the serine/threonine kinase Akt (also known as Protein Kinase B).[5] Activation of Akt occurs through its phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473).[3] Activated Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), which in turn promotes protein synthesis and cell growth.[7]

Due to its role in activating these fundamental cellular pathways, this compound is a valuable tool for studying the consequences of PTEN inhibition in various biological contexts, including cancer biology and diabetes research.[5][7] Western blot analysis is an indispensable technique for elucidating the molecular effects of this compound by quantifying the changes in the phosphorylation status of key proteins within the PTEN signaling network.

Data Presentation: Effects of this compound on Protein Phosphorylation

The following table summarizes the quantitative and qualitative effects of this compound on key signaling proteins as determined by Western blot analysis in various cell lines.

Cell LineTreatment ConcentrationDurationTarget ProteinObserved EffectReference
Hep3B (low PTEN expression)0-5 µM72 hoursp-AktDose-dependent increase[1][7]
Hep3B500 nM72 hoursp-mTORIncreased expression[7]
Hep3B500 nM72 hoursp-ERK1/2Dose-dependent increase[7]
PLC/PRF/5 (high PTEN expression)0-5 µM72 hoursp-AktNo detectable increase[1][7]
SNU475 (PTEN-negative)0-5 µM72 hoursp-Akt, p-mTOR, p-ERK1/2No effect[1][7]
NIH 3T3 and L1 fibroblastsUp to 10 µM (saturation at 75 nM)Not specifiedp-Akt (Ser473 & Thr308)Dose-dependently increased[3]
TSC2-/- MEFs1 µM24, 48, 72 hoursp-PTEN, p-PRAS40Decreased expression[8]

Signaling Pathway and Experimental Workflow Diagrams

PTEN Signaling Pathway and the Effect of this compound

PTEN_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP2 PIP2 PI3K PI3K PIP3 PIP3 PTEN PTEN AKT Akt PIP3->AKT activates PI3K->PIP3 phosphorylates PTEN->PIP2 dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN inhibits pAKT p-Akt AKT->pAKT phosphorylation mTOR mTOR pAKT->mTOR activates pmTOR p-mTOR mTOR->pmTOR phosphorylation Cell_Growth Cell Growth, Proliferation, Survival pmTOR->Cell_Growth promotes

Caption: this compound inhibits PTEN, leading to Akt and mTOR activation.

Western Blot Experimental Workflow

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Electrophoresis cluster_transfer 3. Membrane Transfer cluster_detection 4. Immunodetection Cell_Culture Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Cell_Lysis Cell Lysis (with phosphatase inhibitors) Treatment->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification Denaturation Sample Denaturation (95°C for 5 min) Quantification->Denaturation Gel_Loading Load Samples onto SDS-PAGE Gel Denaturation->Gel_Loading Electrophoresis Gel Electrophoresis Gel_Loading->Electrophoresis Transfer Transfer Proteins to PVDF Membrane Electrophoresis->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-Akt) Blocking->Primary_Ab Washing1 Wash (TBST) Primary_Ab->Washing1 Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Washing1->Secondary_Ab Washing2 Wash (TBST) Secondary_Ab->Washing2 Detection Chemiluminescent Detection Washing2->Detection

Caption: Workflow for Western blot analysis after this compound treatment.

Experimental Protocols

This section provides a detailed methodology for conducting Western blot analysis to assess the phosphorylation status of proteins in the PTEN signaling pathway following treatment with this compound.

A. Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., Hep3B, NIH 3T3) in appropriate culture dishes and grow to 70-80% confluency. The choice of cell line is critical, as the effect of VO-Ohpic is dependent on the endogenous PTEN expression level.[7]

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.[6] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Aspirate the culture medium and replace it with the medium containing the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO). Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[6]

B. Preparation of Cell Lysates

Note: It is crucial to prevent dephosphorylation of target proteins during sample preparation.[9] All steps should be performed on ice or at 4°C.

  • Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors.[9][10]

  • Cell Lysis:

    • Place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

C. SDS-PAGE and Western Blotting
  • Sample Preparation for Electrophoresis:

    • Based on the protein quantification, normalize the protein concentration for all samples.

    • To a sample of protein solution, add an equal volume of 2x Laemmli sample buffer.

    • Denature the proteins by heating the samples at 95°C for 5 minutes.

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-50 µg) into the wells of a polyacrylamide gel (SDS-PAGE).

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[11]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane. PVDF membranes are recommended for their robustness, especially if stripping and reprobing are planned.[9]

  • Blocking:

    • Block the membrane with 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can lead to high background.[10]

  • Primary Antibody Incubation:

    • Dilute the primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) in 5% BSA/TBST at the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[12]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[11]

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.[11]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence detection system.

D. Data Analysis and Normalization

To ensure accurate interpretation of the results, it is essential to normalize the levels of the phosphorylated protein to the total protein levels.

  • Stripping and Reprobing (Optional):

    • The membrane can be stripped of the bound antibodies using a mild stripping buffer.

    • After stripping, the membrane is re-blocked and then probed with an antibody that recognizes the total, non-phosphorylated form of the target protein (e.g., anti-total-Akt).

  • Multiplex Fluorescent Western Blotting (Recommended):

    • This method allows for the simultaneous detection of the phosphorylated and total protein on the same blot, avoiding issues with protein loss during stripping.[9]

    • Use primary antibodies raised in different species for the total and phosphorylated proteins.

    • Use fluorescently labeled secondary antibodies with distinct emission spectra for detection.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). The level of the phosphorylated protein should be expressed as a ratio to the level of the corresponding total protein. This normalization accounts for any variations in protein loading.[9]

References

Application Notes: Preparation of VO-Ohpic Trihydrate Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VO-Ohpic trihydrate is a potent and selective cell-permeable inhibitor of the phosphatase and tensin homolog (PTEN) enzyme, with an IC₅₀ value reported to be between 35 and 46 nM.[1][2][3][4][5] By inhibiting PTEN, a critical negative regulator of the PI3K/Akt signaling pathway, this compound effectively increases the levels of PIP3 and subsequent phosphorylation of Akt.[2][6] This mechanism makes it a valuable tool for research in areas such as cancer, metabolic diseases, and tissue regeneration.

Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.

Compound Properties and Solubility

Summarized below are the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Weight 415.20 g/mol [1][6][7][8]
CAS Number 476310-60-8[1][3][6][7]
Appearance Light green to green crystalline solid[1][6][7]
Purity >98%[2]
Solubility in DMSO ≥50 mg/mL (approx. 120 mM)[1][5][7]
Solubility in Water Insoluble (<0.1 mg/mL)[1][9]

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the compound, both in its solid form and in solution.

FormStorage TemperatureStability Period
Solid Powder -20°C3 years
4°C2 years
In DMSO -80°C6 months - 1 year
-20°C1 month

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes before storage.[1]

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps to prepare a 50 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (CAS: 476310-60-8)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional, for aiding dissolution)

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature for 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder.

    • Example: For 1 mL of a 50 mM stock solution, weigh 20.76 mg of this compound (Molecular Weight = 415.20).

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of high-purity DMSO to the tube containing the powder. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][5]

  • Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear.

  • Aiding Dissolution (Optional): If the compound does not dissolve completely, gentle warming or sonication can be applied.[7][9]

    • Warm the solution in a 37°C water bath for 5-10 minutes.

    • Alternatively, place the tube in an ultrasonic bath for a few minutes.

    • Vortex again after treatment to ensure homogeneity.

  • Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental requirements.

  • Storage: Store the aliquots upright in a freezer at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 1 month).[1][8]

Stock Solution Calculation Table:

The table below provides the required mass of this compound for preparing common stock solution concentrations.

Desired ConcentrationVolumeMass of this compound (MW=415.20)
10 mM1 mL4.15 mg
25 mM1 mL10.38 mg
50 mM1 mL20.76 mg
100 mM1 mL41.52 mg

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_dissolution Troubleshooting cluster_storage Final Steps start Start: Equilibrate VO-Ohpic Powder weigh Weigh Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check Fully Dissolved? dissolve->check aid Warm (37°C) or Sonicate check->aid No aliquot Aliquot into Single-Use Tubes check->aliquot Yes aid->dissolve store Store at -80°C or -20°C aliquot->store

Caption: Workflow for this compound stock solution preparation.

Diagram 2: Simplified Signaling Pathway

G VO This compound PTEN PTEN VO->PTEN Inhibits PIP3 PIP3 PTEN->PIP3 Dephosphorylates PIP2 PIP2 PIP2->PIP3 Phosphorylates Akt Akt (inactive) PIP3->Akt PI3K PI3K PI3K->PIP2 Akt_p Akt (active) Downstream Downstream Effects (e.g., cell survival, growth) Akt_p->Downstream Akt->Akt_p Activates

References

Application of VO-Ohpic Trihydrate in Autophagy Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and specific cell-permeable inhibitor of Phosphatase and Tensin homolog (PTEN), a critical negative regulator of the PI3K/Akt/mTOR signaling pathway. By inhibiting PTEN's lipid phosphatase activity, this compound effectively elevates cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of Akt and subsequent modulation of downstream signaling cascades, including the mTOR pathway, a master regulator of autophagy. This makes this compound a valuable tool for investigating the intricate role of the PTEN/PI3K/Akt/mTOR axis in the regulation of autophagy and for exploring potential therapeutic strategies targeting this pathway in various diseases.

These application notes provide a comprehensive overview of the use of this compound in autophagy research, including its mechanism of action, quantitative data from relevant studies, and detailed protocols for key experimental assays.

Mechanism of Action

This compound is a non-competitive inhibitor of PTEN. Its inhibitory action on PTEN leads to the accumulation of PIP3 at the plasma membrane. This, in turn, facilitates the recruitment and activation of phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as Protein Kinase B). Activated Akt phosphorylates and inhibits the tuberous sclerosis complex (TSC1/TSC2), a negative regulator of Rheb. The subsequent activation of Rheb leads to the stimulation of the mTORC1 complex. As a central inhibitor of autophagy, activated mTORC1 phosphorylates and inactivates the ULK1/Atg13/FIP200 complex, thereby suppressing the initiation of autophagosome formation.

Quantitative Data

The following tables summarize key quantitative data regarding the use of this compound in cellular assays.

Parameter Value Assay Condition Reference
IC50 (PTEN) 35 nMIn vitro lipid phosphatase activity assay[1](--INVALID-LINK--)
46 ± 10 nMIn vitro PIP3-based assay[2](--INVALID-LINK--)
Kic (PTEN) 27 ± 6 nMNon-competitive inhibition analysis[2](--INVALID-LINK--)
Kiu (PTEN) 45 ± 11 nMNon-competitive inhibition analysis[2](--INVALID-LINK--)

Table 1: In Vitro Inhibitory Activity of this compound against PTEN.

Cell Line Treatment Effect Assay Reference
NIH 3T3 and L1 fibroblasts75 nM this compoundSaturation of Akt phosphorylation (Ser473 and Thr308)Western Blot[1](--INVALID-LINK--)
Hep3B (low PTEN)Varying concentrationsInhibition of cell viability, proliferation, and colony formationCell Viability/Proliferation Assays[1](--INVALID-LINK--)
PLC/PRF/5 (high PTEN)Varying concentrationsLesser inhibition of cell viability compared to Hep3BCell Viability Assay[1](--INVALID-LINK--)
SNU475 (PTEN-negative)Varying concentrationsNo effect on cell viabilityCell Viability Assay[1](--INVALID-LINK--)

Table 2: Cellular Effects of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for studying its effects on autophagy.

VO-Ohpic_Signaling_Pathway cluster_membrane Cell Membrane PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PTEN PTEN PIP3->PTEN Akt Akt PIP3->Akt Activates VO-Ohpic VO-Ohpic VO-Ohpic->PTEN PTEN->PIP2 PTEN PI3K PI3K PI3K->PIP2 mTORC1 mTORC1 Akt->mTORC1 Activates ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex Inhibits Autophagy Autophagy ULK1 Complex->Autophagy Initiates

Caption: Signaling pathway of this compound in autophagy regulation.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HeLa, MEFs) Start->Cell_Culture VO_Ohpic_Treatment 2. Treatment with This compound (Dose and time-course) Cell_Culture->VO_Ohpic_Treatment Assays 3. Perform Assays VO_Ohpic_Treatment->Assays Western_Blot Western Blot (LC3, p62, p-Akt, p-mTOR) Assays->Western_Blot Immunofluorescence Immunofluorescence (LC3 puncta formation) Assays->Immunofluorescence Autophagy_Flux Autophagy Flux Assay (with lysosomal inhibitors) Assays->Autophagy_Flux Cell_Viability Cell Viability Assay (CCK-8) Assays->Cell_Viability Data_Analysis 4. Data Analysis Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Autophagy_Flux->Data_Analysis Cell_Viability->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: VO-Ohpic Trihydrate for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and handling of VO-Ohpic trihydrate for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vivo use?

A1: this compound is poorly soluble in aqueous solutions.[1] For in vivo experiments, a co-solvent system is necessary. Two commonly recommended formulations are:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

It is crucial to prepare the working solution fresh on the day of use.[1]

Q2: What is the achievable solubility of this compound in these recommended solvents?

A2: Both recommended protocols can achieve a solubility of at least 2.5 mg/mL (6.02 mM).[1] However, the saturation point is not fully determined. For in vitro applications, solubility in DMSO can be significantly higher, reaching ≥ 50 mg/mL (120.42 mM).[1][2]

Q3: How should I prepare the working solution for my animal experiments?

A3: It is recommended to prepare the solution by adding each solvent sequentially. For detailed, step-by-step instructions, please refer to the Experimental Protocols section below.

Q4: What should I do if I observe precipitation when preparing the solution?

A4: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1][3] Ensure the solution is clear before administration.

Q5: What is the stability of this compound in powder and solvent forms?

A5: The stability of this compound varies depending on its form and storage temperature. For detailed storage information, please refer to the data table below.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation during preparation Incomplete dissolution or solvent incompatibility.Gently warm the solution and/or use an ultrasonic bath to aid dissolution.[1][4] Ensure solvents are added in the correct order as specified in the protocol.
Cloudy or unclear solution The compound has not fully dissolved.Continue mixing, warming, or sonicating until the solution becomes clear.[1]
Phase separation The components of the solvent mixture are not fully miscible at the current ratios or temperature.Ensure thorough mixing after the addition of each solvent. Gentle warming can also help to create a homogenous solution.
Animal discomfort or adverse reaction High concentration of DMSO or other solvents.If your animal model is weak, it is recommended to keep the proportion of DMSO in the working solution below 2%.[1] Always monitor animals closely after administration.

Quantitative Data Summary

Solubility Data

SolventConcentrationRemarks
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.02 mM)Clear solution; recommended for in vivo use.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.02 mM)Clear solution; recommended for in vivo use.[1]
PBS (pH 7.2)1 mg/mL[5]
DMSO≥ 50 mg/mL (120.42 mM)For in vitro stock solutions. Use freshly opened DMSO as it is hygroscopic.[1][2]
Water< 0.1 mg/mLInsoluble.[1][2]
EthanolInsoluble[2]

Storage and Stability

FormStorage TemperatureStability
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

Experimental Protocols

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This protocol details the preparation of a 1 mL working solution.

  • Prepare a DMSO stock solution: Dissolve this compound in DMSO to a concentration of 25.0 mg/mL.

  • Add PEG300: To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly until the solution is uniform.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

  • Final Check: Ensure the final solution is clear before use. If not, refer to the troubleshooting guide.

Protocol 2: DMSO/SBE-β-CD in Saline Formulation

This protocol outlines the preparation of a 1 mL working solution.

  • Prepare a DMSO stock solution: Dissolve this compound in DMSO to a concentration of 25.0 mg/mL.

  • Prepare 20% SBE-β-CD in Saline: Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for one week.

  • Combine: Add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution. Mix thoroughly until the solution is uniform and clear.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: DMSO/PEG300/Tween-80/Saline cluster_protocol2 Protocol 2: DMSO/SBE-β-CD in Saline p1_start Start with this compound Powder p1_step1 Dissolve in DMSO (25 mg/mL Stock) p1_start->p1_step1 p1_step2 Add PEG300 (40% of final volume) p1_step1->p1_step2 p1_step3 Add Tween-80 (5% of final volume) p1_step2->p1_step3 p1_step4 Add Saline (45% of final volume) p1_step3->p1_step4 p1_end Clear Solution for In Vivo Use (≥ 2.5 mg/mL) p1_step4->p1_end p2_start Start with this compound Powder p2_step1 Dissolve in DMSO (25 mg/mL Stock) p2_start->p2_step1 p2_step3 Combine DMSO stock with SBE-β-CD solution (1:9 ratio) p2_step1->p2_step3 p2_step2 Prepare 20% SBE-β-CD in Saline p2_step2->p2_step3 p2_end Clear Solution for In Vivo Use (≥ 2.5 mg/mL) p2_step3->p2_end

Caption: Experimental workflows for preparing this compound solutions for in vivo use.

signaling_pathway cluster_pathway PTEN Signaling Pathway Inhibition by this compound vo_ohpic This compound pten PTEN vo_ohpic->pten Inhibits pip3 PIP3 pten->pip3 Dephosphorylates akt Akt (PKB) pip3->akt Activates mTOR mTOR akt->mTOR Activates foxo3a FoxO3a akt->foxo3a Inhibits glucose_uptake Increased Glucose Uptake akt->glucose_uptake cell_proliferation Reduced Cell Proliferation mTOR->cell_proliferation

Caption: Simplified signaling pathway of PTEN inhibition by this compound.

References

VO-Ohpic trihydrate solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of VO-Ohpic trihydrate.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO and water?

A1: this compound exhibits high solubility in DMSO and is generally considered insoluble in water. However, solubility in DMSO can vary between batches and depends on the quality of the solvent. It is sparingly soluble in aqueous buffers like PBS. For a detailed breakdown of solubility data from various suppliers, please refer to Table 1.

Q2: My this compound is not dissolving well in DMSO. What can I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, we recommend the following troubleshooting steps:

  • Use fresh, anhydrous DMSO: DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1][2] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.

  • Gentle warming: Warm the solution at 37°C for 10-15 minutes.[3]

  • Sonication: Use an ultrasonic bath to aid dissolution.[3][4]

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing.

Q3: How should I prepare a stock solution of this compound?

A3: For detailed instructions on preparing a stock solution, please refer to the Experimental Protocols section below. The general workflow involves carefully weighing the compound, adding the appropriate volume of fresh DMSO, and using a combination of vortexing, warming, and/or sonication to ensure complete dissolution.

Q4: What is the stability of this compound stock solutions?

A4: Once dissolved in DMSO, stock solutions should be stored at -20°C or -80°C. For long-term storage, -80°C is recommended. Under these conditions, the solution can be stable for up to 6 months.[2] It is advisable to use the solution as soon as possible after preparation.[3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Source(s)
DMSO72 - 83 mg/mL173.41 - 199.9 mMSelleck Chemicals[1][5]
DMSO≥121.8 mg/mL>10 mMAPExBIO[3]
DMSO≥ 50 mg/mL120.42 mMMedchemExpress[2][6]
DMSO4.16 mg/mL10.02 mMTargetMol[4]
DMSONot specified25 mMAbcam
DMSONot specified10 mMProbechem[7]
WaterInsolubleInsolubleSelleck Chemicals[1][5]
WaterInsolubleInsolubleAPExBIO[3]
Water< 0.1 mg/mLInsolubleMedchemExpress[2][6]
Water< 1 mg/mLInsoluble or slightly solubleTargetMol[4]
PBS (pH 7.2)1 mg/mLNot specifiedCayman Chemical[8]

Note: The molecular weight of this compound is approximately 415.2 g/mol . Solubility can vary slightly between different batches of the compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • Water bath or incubator set to 37°C (optional)

  • Sonicator (optional)

Methodology:

  • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the mass of the compound.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, incubate the tube at 37°C for 10-15 minutes.[3]

  • Alternatively, or in addition to warming, place the tube in an ultrasonic bath for 5-10 minutes.[3][4]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound Solution cluster_preparation Preparation cluster_dissolution Dissolution Troubleshooting cluster_storage Storage start Start: Equilibrate this compound to Room Temperature weigh Weigh desired amount of powder start->weigh add_dmso Add fresh, anhydrous DMSO weigh->add_dmso vortex Vortex vigorously for 1-2 minutes add_dmso->vortex check_dissolved Is the compound fully dissolved? vortex->check_dissolved warm Warm at 37°C for 10-15 minutes check_dissolved->warm No aliquot Aliquot into smaller volumes check_dissolved->aliquot Yes sonicate Sonicate for 5-10 minutes warm->sonicate sonicate->check_dissolved store Store at -20°C or -80°C aliquot->store end End: Solution ready for use store->end

Caption: Workflow for preparing this compound solution.

signaling_pathway Simplified Signaling Pathway of this compound cluster_pathway PTEN/Akt Signaling Pathway vo_ohpic This compound pten PTEN vo_ohpic->pten pip3 PIP3 pten->pip3 akt Akt pip3->akt foxo3a FoxO3a akt->foxo3a cellular_effects Downstream Cellular Effects (e.g., increased glucose uptake, cell proliferation changes) akt->cellular_effects

Caption: this compound inhibits PTEN, activating Akt signaling.

References

Preventing VO-Ohpic trihydrate precipitation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VO-Ohpic trihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings. Preventing precipitation of this compound is critical for ensuring experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues related to the solubility and stability of this compound in solution.

Issue 1: A precipitate forms immediately after diluting my DMSO stock solution of this compound into an aqueous buffer or cell culture medium.

  • Question: I dissolved this compound in DMSO, and it was clear. But when I added it to my aqueous experimental solution, it immediately turned cloudy and a precipitate formed. What is happening and how can I prevent this?

  • Answer: This is a common phenomenon known as "crashing out" or "solvent shift precipitation." It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous solution where its solubility is much lower.[1] The this compound molecules aggregate and precipitate before they can be adequately solvated by the aqueous medium.

    Potential Causes & Recommended Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The intended final concentration of this compound in your aqueous solution exceeds its maximum solubility in that specific medium.Lower the final working concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration of this compound in your specific buffer or medium.[1]
Rapid Dilution Adding a concentrated DMSO stock directly and quickly into the full volume of aqueous solution creates a localized area of very high compound concentration, triggering immediate precipitation.[1]Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) aqueous solution. Then, add this intermediate dilution to the final volume. Always add the stock solution dropwise while gently vortexing or swirling the aqueous solution to ensure rapid and uniform mixing.[1]
Low Temperature of Aqueous Solution The solubility of many compounds, including this compound, can be lower at colder temperatures.Always pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[2]
High Concentration of DMSO Stock Using a very high concentration DMSO stock requires adding a very small volume, which can be difficult to disperse quickly and evenly.Consider preparing a lower concentration DMSO stock solution. This will require adding a larger volume to your aqueous solution, which can facilitate better mixing, but be mindful of the final DMSO concentration.
Final DMSO Concentration The final concentration of DMSO in your experimental solution might be too low to maintain the solubility of this compound.Ensure that the final DMSO concentration is sufficient to aid solubility, but remains below the tolerance level for your specific cells or assay (typically <0.5% for cell culture).

Issue 2: The this compound solution was initially clear, but a precipitate formed over time during incubation or storage.

  • Question: My this compound solution was clear when I prepared it, but after several hours in the incubator (or days in storage), I noticed a precipitate. What could be the cause?

  • Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the aqueous environment over time. The chemistry of the vanadyl core of this compound can be sensitive to changes in its environment.

    Potential Causes & Recommended Solutions:

Potential CauseExplanationRecommended Solution
pH Shift The pH of your solution can change over time, especially in cell culture media within a CO2 incubator. Vanadyl complexes are known to be pH-sensitive, and changes in pH can lead to hydrolysis and subsequent precipitation.[3][4][5]Ensure your medium is properly buffered for the CO2 concentration in your incubator.[2] If working with buffers, verify their buffering capacity for the duration of the experiment. The optimal pH for maintaining the stability of vanadyl complexes can be ligand-dependent.
Temperature Fluctuations Repeatedly moving your solutions between different temperatures (e.g., incubator to room temperature) can affect the solubility and stability of the compound.Minimize the time your experimental solutions are outside of a controlled temperature environment. For long-term experiments, use sealed containers to prevent evaporation.
Interaction with Media Components This compound may interact with salts, proteins (especially in serum-containing media), or other components in the solution over time, leading to the formation of insoluble complexes.If possible, test the stability of this compound in your specific medium over the intended duration of your experiment before starting the main experiment. Sometimes, reducing the serum concentration can help.
Evaporation In long-term experiments, evaporation of the solvent (e.g., water) can increase the concentration of all solutes, including this compound, potentially pushing it beyond its solubility limit.Use sealed culture plates or flasks, or ensure your incubator is properly humidified to minimize evaporation.
Hydrolysis Oxovanadium(IV) complexes can undergo hydrolysis in aqueous solutions, which can lead to the formation of less soluble species.[6][7]Maintaining an appropriate pH and considering the use of co-solvents can help to stabilize the complex against hydrolysis.

Quantitative Data Summary

The solubility of this compound is highly dependent on the solvent system. The following table summarizes available solubility data.

SolventSolubilityMolar Concentration (mM)Source
DMSO≥ 50 mg/mL120.42[2]
DMSO>10 mM>10[1]
Water< 0.1 mg/mL (insoluble)< 0.24[2]
Ethanol≥45.8 mg/mL (with ultrasonic)≥110.3[1]
PBS (pH 7.2)1 mg/ml2.41[8]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mg/mL).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes.

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a few minutes.[1] Visually inspect to ensure the solution is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[2]

Protocol 2: Preparation of a Working Solution in Aqueous Media (e.g., Cell Culture Medium)

This protocol details the steps for diluting the DMSO stock solution into an aqueous medium while minimizing the risk of precipitation.

  • Pre-warm Medium: Pre-warm the cell culture medium or aqueous buffer to 37°C.[2]

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Thaw an aliquot of your concentrated DMSO stock solution.

    • In a sterile tube, perform an intermediate dilution of the stock solution in the pre-warmed medium. For example, dilute a 10 mM stock 1:10 in the medium to create a 1 mM intermediate solution. This helps to gradually decrease the DMSO concentration.

  • Final Dilution:

    • While gently swirling or vortexing the pre-warmed medium, add the stock solution (or the intermediate dilution) dropwise to achieve the final desired concentration.[1]

    • For example, to prepare a 1 µM working solution from a 1 mM intermediate stock, add 1 µL of the intermediate stock to 999 µL of the pre-warmed medium.

  • Final Inspection: After mixing, visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells or experimental setup.

Visualizations

Troubleshooting_Precipitation start Start: Preparing This compound Solution observation Observe Solution After Dilution into Aqueous Medium start->observation clear_solution Solution is Clear observation->clear_solution No Precipitate precipitate_immediate Immediate Precipitate Forms ('Crashing Out') observation->precipitate_immediate Precipitate incubate Incubate or Store Solution clear_solution->incubate cause_immediate Potential Causes of Immediate Precipitation precipitate_immediate->cause_immediate sol_conc High Final Concentration cause_immediate->sol_conc sol_rapid Rapid Dilution cause_immediate->sol_rapid sol_temp Low Media Temperature cause_immediate->sol_temp solution_conc Lower Final Concentration sol_conc->solution_conc solution_rapid Use Serial/Slow Dilution sol_rapid->solution_rapid solution_temp Pre-warm Aqueous Medium sol_temp->solution_temp solution_immediate Recommended Solutions observation_delayed Observe Solution Over Time incubate->observation_delayed precipitate_delayed Delayed Precipitate Forms observation_delayed->precipitate_delayed Precipitate clear_solution_delayed Solution Remains Clear observation_delayed->clear_solution_delayed No Precipitate cause_delayed Potential Causes of Delayed Precipitation precipitate_delayed->cause_delayed end_ok Experiment Proceeds clear_solution_delayed->end_ok sol_ph pH Shift cause_delayed->sol_ph sol_temp_fluct Temperature Fluctuations cause_delayed->sol_temp_fluct sol_interaction Interaction with Media Components cause_delayed->sol_interaction solution_ph Ensure Proper Buffering sol_ph->solution_ph solution_temp_fluct Maintain Stable Temperature sol_temp_fluct->solution_temp_fluct solution_interaction Test Stability in Media sol_interaction->solution_interaction solution_delayed Recommended Solutions

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh VO-Ohpic Trihydrate Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot and Store at -20°C / -80°C dissolve->aliquot prewarm 5. Pre-warm Aqueous Medium to 37°C aliquot->prewarm Use one aliquot dilute 6. Add Stock Solution Dropwise While Swirling prewarm->dilute inspect 7. Visually Inspect for Clarity dilute->inspect ready ready inspect->ready Ready for Experiment troubleshoot troubleshoot inspect->troubleshoot Precipitate Observed: Troubleshoot

Caption: Experimental workflow for preparing this compound solutions.

References

Optimal storage conditions for VO-Ohpic trihydrate powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage, handling, and use of VO-Ohpic trihydrate powder. For researchers, scientists, and drug development professionals, this resource offers troubleshooting tips and frequently asked questions to ensure the integrity and successful application of this potent PTEN inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound powder?

For maximal stability, this compound powder should be stored at -20°C.[1][2][3][4] Under these conditions, the product is stable for up to three years.[1][2][5] For shorter durations, storage at 4°C is acceptable for up to two years.[1][2][5]

Q2: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[1][3]

Q3: The product was shipped at room temperature. Is it still viable?

Yes. Shipping at ambient temperature for short periods, typically less than two weeks, will not compromise the quality of the compound.[1][4] Upon receipt, it should be stored under the recommended conditions.

Q4: What solvents can I use to dissolve this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and Phosphate-Buffered Saline (PBS, pH 7.2).[4][6] For in vivo studies, co-solvent systems are often used.[5][7][8]

Q5: I'm having trouble dissolving the compound. What should I do?

If you encounter solubility issues, gentle warming of the solution at 37°C for 10 minutes and/or sonication in an ultrasonic bath may aid in dissolution.[6] Ensure you are using fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Improper storage leading to degradation of the compound.Ensure the powder is stored at -20°C and solutions are aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.
Inaccurate concentration of the stock solution.Verify the correct molecular weight (415.20 g/mol ) is used for calculations.[2] Prepare fresh stock solutions if there is any doubt about the age or storage of the current stock.
Precipitation of the compound in media The compound's solubility limit in the aqueous buffer or cell culture medium has been exceeded.Decrease the final concentration of this compound in your assay. Ensure the concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%).
Low or no observable activity The compound has degraded due to exposure to incompatible substances.Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Insufficient pre-incubation time in cellular assays.For kinase assays, it is recommended to pre-incubate the enzyme with this compound for 10 minutes at room temperature before adding the substrate to initiate the reaction.[2][8]

Storage and Stability Data

Powder Form
Storage Temperature Duration of Stability Source
-20°C3 years[1][2][5]
4°C2 years[1][2][5]
Room Temperature< 2 weeks (for shipping)[1][4]
In Solvent
Storage Temperature Duration of Stability Source
-80°C6 months - 1 year[1][3]
-20°C1 month[1][3][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation : Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing : Accurately weigh the desired amount of powder in a sterile microcentrifuge tube. Note: this compound is harmful if swallowed and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[1]

  • Dissolution : Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 4.152 mg of this compound (Molecular Weight: 415.20 g/mol ).

  • Solubilization : Vortex the solution and, if necessary, gently warm it at 37°C or sonicate until the solid is completely dissolved.[6]

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3]

Protocol 2: In Vitro PTEN Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound on PTEN.

  • Reagents : Recombinant PTEN enzyme, assay buffer, substrate (e.g., PIP3), and detection reagents (e.g., Malachite Green for phosphate (B84403) detection).

  • Preparation : Prepare serial dilutions of the this compound stock solution in the assay buffer.

  • Pre-incubation : In a 96-well plate, add the recombinant PTEN enzyme to each well, followed by the diluted this compound or vehicle control (e.g., DMSO).

  • Incubation : Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[2][8]

  • Reaction Initiation : Add the substrate to each well to start the enzymatic reaction.

  • Reaction Termination and Detection : After a defined period, stop the reaction and use a detection reagent to measure the product formed (e.g., free phosphate).

  • Data Analysis : Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

Signaling Pathway of PTEN Inhibition by this compound

PTEN_Pathway cluster_cytosol Cytosol PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt activates PI3K PI3K PI3K->PIP3 phosphorylates PTEN PTEN PTEN->PIP2 dephosphorylates VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN inhibits pAkt p-Akt (Active) Akt->pAkt Downstream_Targets Downstream Targets (e.g., mTOR, FoxO) pAkt->Downstream_Targets regulates

Caption: PTEN inhibition by this compound enhances PI3K/Akt signaling.

Experimental Workflow for Cellular Assay

Experimental_Workflow A 1. Prepare Stock Solution (10 mM in DMSO) C 3. Cell Treatment (Add diluted this compound) A->C B 2. Cell Seeding (e.g., in 96-well plates) B->C D 4. Incubation (Specified time and conditions) C->D E 5. Cell Lysis D->E F 6. Western Blot Analysis (e.g., for p-Akt levels) E->F G 7. Data Acquisition and Analysis F->G

Caption: A typical workflow for assessing the cellular activity of this compound.

References

Technical Support Center: VO-Ohpic Trihydrate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VO-Ohpic trihydrate, a potent PTEN inhibitor, in cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are showing decreased viability and proliferation after treatment with this compound, even though it's a PTEN inhibitor and should activate the pro-survival Akt pathway. Is this expected?

A1: Yes, this can be an expected, albeit paradoxical, outcome. While this compound does inhibit PTEN, leading to the activation of the PI3K/Akt signaling pathway, prolonged or high-dose treatment can induce cell cycle arrest and cellular senescence in some cell lines, particularly those with low PTEN expression.[1][2] This effect has been observed in hepatocellular carcinoma cells.[2]

Troubleshooting Steps:

  • Titrate the concentration: Perform a dose-response experiment to determine the optimal concentration that activates Akt signaling without inducing significant cytotoxicity or senescence. Concentrations can range from nanomolar to low micromolar.[1][3][4]

  • Time-course experiment: Assess cell viability and signaling at different time points. Short-term incubation may be sufficient to observe Akt activation without long-term effects on cell proliferation.

  • Cell line dependency: The effects of this compound can be cell-type specific. It has been shown to inhibit viability in Hep3B cells (low PTEN) but not in PTEN-negative SNU475 cells.[1][2]

  • Assess senescence markers: To confirm if senescence is the cause, you can perform assays for senescence-associated β-galactosidase activity.[1][2]

Q2: I am not observing a consistent increase in Akt phosphorylation (p-Akt) after treating my cells with this compound. What could be the issue?

A2: Several factors could contribute to the lack of consistent p-Akt induction.

Troubleshooting Steps:

  • Compound Stability and Solubility: this compound is soluble in DMSO.[1][5] Ensure you are using fresh, high-quality DMSO as moisture can reduce solubility.[1] Prepare fresh dilutions from a stock solution for each experiment. Long-term storage of dilute solutions is not recommended.[4]

  • Cell Line PTEN Status: The effect of a PTEN inhibitor will be most pronounced in cells with functional PTEN. In PTEN-negative cell lines, the PI3K/Akt pathway may already be constitutively active, and further stimulation by a PTEN inhibitor will have a minimal or no effect.[2] Confirm the PTEN status of your cell line.

  • Incubation Time: The phosphorylation of Akt is often a rapid and transient event. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the peak of p-Akt expression.

  • Western Blotting Technique: Ensure your Western blotting protocol is optimized for detecting phosphorylated proteins. This includes using phosphatase inhibitors in your lysis buffer and blocking with BSA instead of milk, as milk contains phosphoproteins that can increase background.

Q3: I am concerned about the specificity of this compound. Does it have off-target effects?

A3: While this compound is a potent and selective PTEN inhibitor, some studies have raised concerns about its specificity at higher concentrations.[2] It has been suggested that other phosphatases, such as SHP-1, may be inhibited by this compound.[2]

Troubleshooting Steps:

  • Use the lowest effective concentration: As determined by your dose-response experiments.

  • Use control inhibitors: To rule out off-target effects, you can use other PTEN inhibitors with different chemical structures or inhibitors for potential off-targets like SHP-1 (e.g., PTP inhibitor I, NSC87877) to see if they replicate the observed phenotype.[2]

  • Rescue experiments: If possible, perform experiments in PTEN-knockout or knockdown cells to confirm that the observed effects are PTEN-dependent.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound

TargetIC50Assay ConditionReference
PTEN35 nMCell-free assay[1]
PTEN46 ± 10 nMIn vitro[3]

Table 2: Recommended Concentration Ranges for Cell-Based Assays

Cell LineConcentration RangeObserved EffectReference
Hep3B, PLC/PRF/50-5 µMInhibition of cell viability and proliferation[1]
NIH 3T3, L1 fibroblastsSaturation at 75 nMIncreased Akt phosphorylation[4]

Experimental Protocols

Protocol 1: Western Blot Analysis of Akt Phosphorylation

This protocol is adapted from established methods for detecting phosphorylated proteins.[6][7][8][9]

1. Cell Culture and Treatment: a. Plate cells to achieve 70-80% confluency at the time of harvest. b. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined time.

2. Cell Lysis: a. Aspirate the media and wash cells once with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes. b. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. c. Perform electrophoresis to separate the proteins. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-Akt (e.g., Ser473) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

6. Detection: a. Prepare and apply a chemiluminescent substrate. b. Capture the signal using an imager or X-ray film.

7. Stripping and Re-probing (for Total Akt and Loading Control): a. The membrane can be stripped and re-probed with antibodies for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the results.

Protocol 2: MTT Assay for Cell Viability

This protocol is based on standard MTT assay procedures.[10][11][12][13][14]

1. Cell Seeding: a. Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.

2. Cell Treatment: a. After allowing the cells to attach overnight, treat them with various concentrations of this compound and a vehicle control.

3. Incubation: a. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

4. Addition of MTT Reagent: a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL). c. Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

5. Solubilization of Formazan: a. Carefully aspirate the media from each well. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. c. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

6. Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Visualizations

PTEN_PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits and activates PTEN PTEN PTEN->PIP3 Dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN Inhibits pAkt p-Akt (Active) Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream Phosphorylates Cell_Response Cell Survival, Proliferation, Growth Downstream->Cell_Response

Caption: PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_pAkt_Western_Blot A 1. Cell Seeding & Treatment (this compound) B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA or Bradford) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking (5% BSA) E->F G 7. Primary Antibody Incubation (anti-p-Akt) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Analysis & Normalization (to Total Akt / Loading Control) I->J

Caption: Workflow for Western blot analysis of phosphorylated Akt (p-Akt).

References

Technical Support Center: VO-Ohpic Trihydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the successful preparation and use of VO-Ohpic trihydrate solutions. Adherence to these guidelines is critical for ensuring experimental reproducibility and the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use fresh, anhydrous DMSO for preparing this compound stock solutions?

A1: Using fresh, anhydrous Dimethyl Sulfoxide (B87167) (DMSO) is paramount due to its highly hygroscopic nature. DMSO readily absorbs moisture from the atmosphere, and the presence of water significantly reduces the solubility of this compound[1][2]. "Wet" DMSO can lead to incomplete dissolution, precipitation of the compound, and ultimately, inaccurate concentrations in your experiments. Several suppliers explicitly warn that moisture-absorbing DMSO reduces the solubility of this compound[2].

Q2: What happens chemically when water is introduced into the DMSO?

A2: When DMSO absorbs water, strong hydrogen bonds form between the water molecules and the sulfoxide group of DMSO. This interaction alters the solvent properties, making the mixture more structured and viscous. This altered solvent environment is less favorable for dissolving large, lipophilic molecules like this compound, which is noted to be insoluble in water[1][3][4]. This can lead to the compound precipitating out of the solution, especially during storage or freeze-thaw cycles.

Q3: How quickly does DMSO absorb water?

A3: DMSO absorbs atmospheric moisture very rapidly. Exposing DMSO to ambient air for even a short period can lead to a significant increase in water content. For instance, a small volume of DMSO in a multi-well plate can absorb over 6% water by volume within an hour under typical laboratory humidity conditions. Therefore, it is crucial to use a newly opened bottle of anhydrous DMSO and handle it quickly.

Q4: Can I use a bottle of DMSO that has been opened previously?

A4: It is strongly discouraged. For preparing stock solutions of this compound, always use a new, sealed bottle of anhydrous or molecular sieves-dried DMSO. If you must use a previously opened bottle, ensure it has been stored properly with the cap tightly sealed, preferably in a desiccator, and be aware that the solubility of your compound may be compromised.

Q5: What are the recommended storage conditions for my this compound stock solution?

A5: Once prepared in fresh, anhydrous DMSO, the stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. For long-term storage, aliquots should be kept at -80°C, where they can be stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to one month[1].

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve completely in DMSO. 1. The DMSO is not fresh or anhydrous; it has absorbed water. 2. The concentration is too high. 3. Insufficient mixing.1. Discard the solution and prepare a new one using a brand new, sealed bottle of anhydrous DMSO. 2. Check the solubility data. Do not attempt to prepare a stock solution at a concentration higher than recommended. 3. Gently warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution[5].
Precipitate forms in the stock solution during storage or after a freeze-thaw cycle. 1. Water contamination in the DMSO has reduced solubility over time. 2. The solution is supersaturated. 3. Repeated freeze-thaw cycles have promoted crystallization.1. It is best to discard the solution. The presence of water synergistically enhances precipitation with freeze-thaw cycles. 2. Ensure the initial concentration was not above the solubility limit. 3. Always aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.
Inconsistent experimental results using the same stock solution. 1. The compound is precipitating out of solution, leading to a lower effective concentration. 2. Potential degradation of this compound due to impurities in old DMSO.1. Before each use, visually inspect the thawed aliquot for any signs of precipitation. If present, warm and sonicate as described above. If precipitation persists, the stock is unreliable. 2. Always use fresh, high-purity anhydrous DMSO to minimize contaminants that could react with the metal complex.

Quantitative Data Summary

The solubility of this compound is significantly higher in fresh, anhydrous DMSO. While exact percentages of water that cause precipitation are not specified, the qualitative impact is consistently reported.

Solvent Reported Solubility Reference
DMSO (Fresh/Anhydrous) ≥ 50 mg/mL (120.42 mM)[1]
>10 mM[5]
72 - 83 mg/mL (173 - 200 mM)[2]
Water < 0.1 mg/mL (Insoluble)[1]
Ethanol Insoluble / < 1 mg/mL[2][5]

Experimental Protocols & Visualizations

Protocol: Preparation of a 10 mM Stock Solution of this compound
  • Materials :

    • This compound (MW: 415.20 g/mol )

    • New, sealed bottle of anhydrous DMSO (Biotechnology grade or higher)

    • Sterile, single-use microcentrifuge tubes

    • Calibrated pipettes and sterile tips

  • Procedure :

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the required amount of this compound powder in a sterile tube. For example, to make 1 mL of a 10 mM solution, use 4.15 mg.

    • Under a fume hood, open a new bottle of anhydrous DMSO.

    • Add the appropriate volume of DMSO to the powder (e.g., 1 mL for a 10 mM solution).

    • Vortex briefly to mix. If dissolution is slow, warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes[5].

    • Once fully dissolved, visually inspect the solution to ensure it is clear and free of particulates.

    • Immediately aliquot the stock solution into single-use tubes (e.g., 20 µL aliquots).

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[1].

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_use Experimental Use start Start: Obtain VO-Ohpic and new anhydrous DMSO weigh 1. Weigh VO-Ohpic Trihydrate start->weigh add_dmso 2. Add fresh, anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate / Warm to 37°C add_dmso->dissolve check Fully Dissolved? dissolve->check check->dissolve No aliquot 4. Aliquot into single-use tubes check->aliquot Yes store 5. Store at -80°C or -20°C aliquot->store thaw Thaw one aliquot store->thaw dilute Dilute to working concentration thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for preparing and using this compound stock solution.

logical_relationship cluster_cause Cause cluster_effect Effect dmso DMSO is Hygroscopic water_uptake Water Contamination in DMSO dmso->water_uptake leads to air Exposure to Atmospheric Moisture air->dmso solubility Reduced Solubility of This compound water_uptake->solubility precipitation Compound Precipitation (Inaccurate Concentration) solubility->precipitation results Inconsistent Experimental Results precipitation->results

References

Technical Support Center: VO-Ohpic Trihydrate Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the dissolution of VO-Ohpic trihydrate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It exhibits high solubility in DMSO, with concentrations of 50 mg/mL or greater being achievable.[1][2] For optimal results, it is advisable to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][3]

Q2: My this compound is not dissolving completely, or has precipitated out of solution. What should I do?

A2: If you observe precipitation or incomplete dissolution, gentle heating and/or sonication can be employed to aid in dissolving the compound.[1][2][4] It is recommended to warm the solution at 37°C for 10 minutes or use an ultrasonic bath.[2] Ensure the solution becomes clear before proceeding with your experiment.

Q3: Can I use water to dissolve this compound?

A3: this compound is poorly soluble in water (< 0.1 mg/mL) and is therefore not a recommended solvent for primary dissolution.[1]

Q4: How should I prepare this compound for in vivo experiments?

A4: For in vivo studies, a multi-solvent system is typically required. A common formulation involves first dissolving the compound in a minimal amount of DMSO (e.g., 10% of the final volume) and then sequentially adding other co-solvents such as PEG300, Tween-80, and saline.[1][4] It is crucial to ensure the solution is clear after the addition of each solvent. For animal studies, the final concentration of DMSO should be kept low, typically below 10% for normal mice.[4]

Q5: What is the stability of this compound in solution?

A5: Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1] Long-term storage of aqueous dilutions is not recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation or phase separation during preparation of in vivo formulations. The compound may be coming out of solution as the solvent composition changes.Apply gentle heat and/or sonication after the addition of each solvent to ensure the compound remains dissolved.[1] Add solvents sequentially and ensure the solution is clear before adding the next one.[4]
Cloudy or hazy appearance of the solution. Incomplete dissolution of the compound.Gently warm the solution (e.g., at 37°C) and/or use an ultrasonic bath to facilitate complete dissolution.[2]
Inconsistent experimental results. The compound may not have been fully dissolved, leading to inaccurate concentrations in the working solution.Always ensure your stock and working solutions are clear and free of any visible precipitate before use. If dissolution is challenging, consider preparing a fresh stock solution using anhydrous DMSO.[1][3]
Difficulty dissolving the compound even with heating and sonication. The solubility limit in the chosen solvent system may have been exceeded.Re-evaluate the required final concentration. It may be necessary to adjust the solvent ratios or use a larger volume of the solvent system to achieve the desired concentration.

Quantitative Data Summary

The following table summarizes the solubility data for this compound in various solvents.

Solvent Solubility Molar Concentration Notes
DMSO≥ 50 mg/mL[1]~120.42 mM[1]Fresh, anhydrous DMSO is recommended.[1][3]
DMSO>10 mM[2]>10 mM[2]-
DMSO4.16 mg/mL[4]10.02 mM[4]Sonication is recommended.[4]
H₂O< 0.1 mg/mL[1]Insoluble[1]-
Ethanol< 1 mg/mL[4]Insoluble or slightly soluble[4]-
PBS (pH 7.2)1 mg/mL~2.41 mM-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[1]~6.02 mM[1]A clear solution is achievable.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[1]~6.02 mM[1]A clear solution is achievable.[1]

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 50 mg/mL.

  • Vortex the solution thoroughly.

  • If any solid particles remain, gently warm the tube at 37°C for 10 minutes and vortex again.

  • Alternatively, place the tube in an ultrasonic bath for a few minutes until the solution is clear.

  • Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Preparation of a 2.5 mg/mL Working Solution for In Vivo Administration

This protocol is adapted from established methods for preparing this compound for intraperitoneal injection.[1]

  • Begin with a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final working solution, start with 400 µL of PEG300 in a sterile tube.

  • Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until the solution is homogeneous.

  • Slowly add 450 µL of saline to the mixture while vortexing to bring the final volume to 1 mL.

  • If at any point the solution becomes cloudy or shows signs of precipitation, gently warm and/or sonicate the mixture until it becomes a clear solution.[1]

  • This working solution should be prepared fresh on the day of use.[1]

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_troubleshooting Troubleshooting cluster_final Final Stock Solution start Weigh this compound powder add_dmso Add anhydrous DMSO start->add_dmso dissolve Vortex/Mix add_dmso->dissolve check_dissolution Precipitate observed? dissolve->check_dissolution heat_sonicate Gentle heating (37°C) and/or sonication check_dissolution->heat_sonicate Yes clear_solution Clear stock solution check_dissolution->clear_solution No heat_sonicate->dissolve

Caption: Workflow for this compound dissolution.

References

Validation & Comparative

A Comparative Guide to VO-Ohpic Trihydrate and bpV(HOpic) as PTEN Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatase and tensin homolog (PTEN) is a critical tumor suppressor protein that negatively regulates the PI3K/Akt signaling pathway, a key pathway involved in cell growth, proliferation, and survival.[1][2][3][4] Its role in various pathologies, including cancer and diabetes, has made it a significant target for therapeutic intervention.[2] Vanadium-based compounds have emerged as a prominent class of PTEN inhibitors, with VO-Ohpic trihydrate and bpV(HOpic) being two of the most extensively studied examples.[5] This guide provides an objective comparison of these two inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action

Both this compound and bpV(HOpic) are potent, nanomolar inhibitors of PTEN, yet they exhibit distinct mechanisms of action.

This compound acts as a reversible and noncompetitive inhibitor of PTEN.[2][6] This mode of inhibition means that it does not compete directly with the substrate for the active site. Instead, it binds to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency.[1][2] Experimental data shows that VO-Ohpic affects both the Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate) of PTEN.[2] This noncompetitive nature distinguishes its interaction with the lipid phosphatase PTEN from many other protein tyrosine phosphatases (PTPs).[2]

bpV(HOpic) is a potent and selective PTEN inhibitor.[7] Its inhibitory mechanism involves the engagement of its phosphonate (B1237965) moiety with the active site of PTEN, effectively disrupting its phosphatase activity.[1] Studies on bisperoxovanadium (bpV) complexes suggest an oxidative mechanism of inhibition, where the inhibitor induces the formation of a reversible intramolecular disulfide bond (Cys71-Cys124) within the PTEN active site.[5][8][9] This oxidation renders the enzyme inactive, but the activity can be restored under reducing conditions.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and bpV(HOpic), highlighting their potency and selectivity.

ParameterThis compoundbpV(HOpic)
PTEN IC₅₀ 35-46 nM[6][10][11][12][13][14]14 nM[7][11][15][16]
Kᵢc (competitive) 27 ± 6 nM[2][10]Not reported
Kᵢᵤ (uncompetitive) 45 ± 11 nM[2][10]Not reported
Selectivity Reported as a specific and potent PTEN inhibitor.[10]Highly selective for PTEN over other phosphatases. IC₅₀ for PTP-β and PTP-1B are ~350x and ~1800x higher, respectively.[11][15][16]

PTEN Signaling Pathway and Inhibitor Action

The diagram below illustrates the canonical PTEN/PI3K signaling pathway and the point of intervention for PTEN inhibitors. PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) to phosphatidylinositol (4,5)-bisphosphate (PIP₂), thereby antagonizing the PI3K-mediated signaling cascade that leads to the activation of Akt and downstream effectors promoting cell survival and proliferation.

PTEN_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI3K PI3K PIP3 PIP₃ PI3K->PIP3 phosphorylates PTEN PTEN PIP2 PIP₂ Akt Akt PIP3->Akt activates PTEN->PIP2 dephosphorylates Downstream Downstream Effectors (mTOR, FOXO, etc.) Akt->Downstream Proliferation Cell Survival, Growth, Proliferation Downstream->Proliferation Inhibitors VO-Ohpic bpV(HOpic) Inhibitors->PTEN inhibits

Caption: The PTEN/PI3K signaling pathway.

Experimental Data and Protocols

Summary of In Vitro and In Vivo Findings
  • This compound: This inhibitor has demonstrated significant effects in various models. In hepatocellular carcinoma (HCC) cells with low PTEN expression, VO-Ohpic inhibits cell viability, proliferation, and colony formation, while inducing cellular senescence.[12][13][17][18] In vivo, it significantly inhibits tumor growth in mouse xenograft models.[12][13][17] Beyond oncology, VO-Ohpic shows cardioprotective effects by reducing apoptosis and adverse cardiac remodeling.[6][19] It also enhances glucose uptake in adipocytes and accelerates wound healing in fibroblasts.[12][13]

  • bpV(HOpic): This compound has been evaluated for its protective capabilities in several contexts. It has been shown to confer a survival advantage against ionizing radiation (IR) in mice, an effect attributed to the activation of Akt and subsequent reduction of IR-induced apoptosis and oxidative stress.[20][21] In vitro, it enhances the migration of C2C12 myoblasts and promotes axonal outgrowth of neurons.[7][15] However, in a model of renal ischemia/reperfusion injury, bpV(HOpic) was found to exacerbate renal dysfunction and promote tubular damage.[15][22]

Key Experimental Protocols

Below are generalized protocols for assays commonly used to evaluate PTEN inhibitors.

1. In Vitro PTEN Phosphatase Activity Assay

This protocol describes a common method to measure the enzymatic activity of PTEN and its inhibition.

  • Objective: To determine the IC₅₀ value of an inhibitor against recombinant PTEN.

  • Principle: The assay measures the dephosphorylation of a substrate, such as PIP₃ or a water-soluble analog like diC8-PIP₃, by PTEN. The released phosphate (B84403) is detected colorimetrically.

  • Materials:

    • Recombinant human PTEN enzyme.

    • Substrate: Water-soluble diC8-PIP₃.

    • Assay Buffer: e.g., 100 mM Tris-HCl (pH 8.0), 10 mM DTT, 100 mM NaCl.

    • Test Inhibitors: this compound or bpV(HOpic) at various concentrations.

    • Malachite Green Reagent for phosphate detection.

  • Procedure:

    • Prepare serial dilutions of the PTEN inhibitor in the assay buffer.

    • In a 96-well plate, add the PTEN enzyme and the inhibitor dilutions. Pre-incubate for 10-15 minutes at room temperature to allow inhibitor binding.

    • Initiate the reaction by adding the PIP₃ substrate to each well. Incubate for a specified time (e.g., 20-30 minutes) at 37°C.

    • Stop the reaction by adding the Malachite Green reagent.

    • Measure the absorbance at ~620 nm to quantify the amount of free phosphate released.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

2. Cell Proliferation (BrdU Incorporation) Assay

This protocol assesses the effect of PTEN inhibitors on the proliferation of cultured cells.

  • Objective: To measure the impact of PTEN inhibition on the rate of DNA synthesis and cell proliferation.

  • Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine (B127349) that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. This incorporation is detected using an anti-BrdU antibody.

  • Materials:

    • Cell line of interest (e.g., Hep3B human HCC cells).

    • Complete cell culture medium.

    • Test Inhibitors: this compound or bpV(HOpic).

    • BrdU Labeling Reagent.

    • Anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

    • Substrate for the enzyme (e.g., TMB).

  • Procedure:

    • Seed cells (e.g., 3x10³ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PTEN inhibitor for a designated period (e.g., 72 hours).[12]

    • Add the BrdU labeling reagent to the wells for the final 24 hours of the treatment period.[12]

    • Remove the culture medium, fix the cells, and denature the DNA.

    • Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

    • Wash the wells and add the antibody substrate.

    • Measure the colorimetric signal using a microplate reader.

    • Express the results as the percentage of BrdU incorporation relative to an untreated control.

Typical Experimental Workflow

The following diagram outlines a logical workflow for the preclinical evaluation of a novel PTEN inhibitor, progressing from initial biochemical assays to in vivo efficacy studies.

Workflow A In Vitro Enzymatic Assay (Determine IC₅₀, Ki, MOA) B Cell-Based Assays (Target Engagement, e.g., p-Akt Western Blot) A->B D Selectivity Profiling (Test against other phosphatases, e.g., PTP1B) A->D C Functional Cellular Assays (Proliferation, Apoptosis, Migration) B->C E In Vivo Pharmacokinetics (PK) (Determine dosage and schedule) C->E D->E F In Vivo Efficacy Studies (e.g., Xenograft Tumor Model) E->F G In Vivo Toxicity Assessment (Histopathology, blood chemistry) F->G

Caption: Preclinical evaluation workflow for PTEN inhibitors.

Conclusion

Both this compound and bpV(HOpic) are invaluable chemical probes for studying PTEN function. The choice between them depends on the specific research question and experimental context.

  • bpV(HOpic) is the more potent of the two inhibitors (IC₅₀ of 14 nM vs. 35-46 nM) and has been well-characterized in terms of its high selectivity against other common phosphatases.[11][15][16] This makes it an excellent choice for studies where precise and highly selective inhibition of PTEN is paramount.

  • This compound , with its well-defined noncompetitive and reversible mechanism, offers a different tool for mechanistic studies.[2][6] Its efficacy in senescence induction and in vivo tumor models highlights its potential in cancer research.[17][18]

Researchers should consider the different mechanistic properties, potencies, and the existing body of literature for each compound when designing experiments to investigate the multifaceted roles of PTEN in health and disease.

References

Unveiling the Selectivity of VO-Ohpic Trihydrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of phosphatase inhibitors, understanding the precise selectivity of these molecules is paramount. This guide provides an objective comparison of VO-Ohpic trihydrate, a potent inhibitor of the tumor suppressor PTEN, against other phosphatases. We delve into the experimental data, address conflicting reports in the literature, and provide detailed protocols to empower researchers in their own investigations.

This compound has emerged as a valuable tool in studying the PTEN/PI3K/Akt signaling pathway, a critical axis in cell growth, proliferation, and survival. However, questions surrounding its selectivity have been raised, highlighting the need for a thorough evaluation. This guide aims to provide clarity by presenting available data, discussing potential reasons for discrepancies in reported findings, and offering a practical framework for assessing phosphatase inhibitor selectivity.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the reported IC50 values for this compound and other commonly used phosphatase inhibitors against a panel of phosphatases. It is important to note the conflicting data for this compound's activity against PTEN and SHP1, which will be addressed in the subsequent section.

InhibitorPTENSHP1SHP2PTP1BSopBMyotubularin (MTM)SAC1
This compound 35-46 nM [1] / 6.74 µM [2]975 nM [2]->10 µM[3][4]588 nM[3][4]4.03 µM[3][4]>10 µM[3][4]
bpV(phen) 38 nM--920 nM---
SF1670 1.78 µM------

Note: A lower IC50 value indicates higher potency. The significant discrepancy in the reported IC50 values for this compound against PTEN and SHP1 warrants careful consideration of the experimental conditions.

Addressing the Controversy: A Tale of Two Studies

The conflicting reports on the selectivity of this compound primarily stem from two key studies: Rosivatz et al. (2006) and Spinelli et al. (2014). The former reported high potency and selectivity for PTEN, while the latter suggested weaker PTEN inhibition and potent SHP1 inhibition. A critical analysis of their methodologies reveals potential reasons for these differing results:

Methodological ParameterRosivatz et al. (2006)Spinelli et al. (2014)
Enzyme Source Recombinant human PTENRecombinant human PTEN and SHP1
PTEN Substrate diC8-PIP3Soluble PtdIns(3,4,5)P3
SHP1 Substrate Not Assayedp-nitrophenyl phosphate (B84403) (pNPP)
Reducing Agent (DTT) Not specified in PTEN assay buffer2 mM DTT in some assays

The presence of the reducing agent dithiothreitol (B142953) (DTT) in the assay buffer is a crucial difference. Vanadate-based inhibitors, including this compound, can be sensitive to redox conditions. It is plausible that the presence of DTT in the Spinelli et al. study may have influenced the inhibitory activity of this compound, potentially reducing its effect on PTEN and revealing its activity against SHP1. This highlights the critical importance of documenting and considering all experimental parameters when evaluating and comparing inhibitor selectivity.

Experimental Protocols

To aid researchers in their own investigations, we provide detailed methodologies for key experiments.

In Vitro Phosphatase Inhibition Assay (Malachite Green-based)

This protocol is a common method for determining the IC50 of an inhibitor by measuring the release of free phosphate from a substrate.

Materials:

  • Recombinant phosphatase (e.g., PTEN, SHP1)

  • Phosphatase substrate (e.g., diC8-PIP3 for PTEN, pNPP for PTPs)

  • Inhibitor compound (e.g., this compound)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, with or without DTT)

  • Malachite Green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the recombinant phosphatase to each well.

  • Add the serially diluted inhibitor to the wells and pre-incubate for a defined period (e.g., 10 minutes at room temperature).

  • Initiate the reaction by adding the phosphatase substrate to each well.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Signaling (Cell Growth, Proliferation, Survival) Akt->Downstream PTEN PTEN PTEN->PIP3 Dephosphorylation VO_Ohpic This compound VO_Ohpic->PTEN Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound on PTEN.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare Reagents: - Phosphatase - Substrate - Inhibitor Stock B Serial Dilution of Inhibitor A->B D Add Inhibitor Dilutions B->D C Dispense Phosphatase into Microplate C->D E Pre-incubate D->E F Add Substrate to Initiate Reaction E->F G Incubate F->G H Stop Reaction & Add Detection Reagent G->H I Read Plate H->I J Data Analysis: - Calculate % Inhibition - Determine IC50 I->J

References

A Comparative Guide to Vanadium-Based PTEN Inhibitors: VO-Ohpic Trihydrate and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor PTEN (Phosphatase and Tensin Homolog) is a critical negative regulator of the PI3K/Akt signaling pathway, a cascade pivotal for cell growth, proliferation, and survival.[1] Its frequent inactivation in various cancers has made it a compelling target for therapeutic intervention. Vanadium-based compounds have emerged as a promising class of PTEN inhibitors. This guide provides an objective comparison of VO-Ohpic trihydrate against other prominent vanadium-based PTEN inhibitors, supported by experimental data and detailed protocols.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of various vanadium-based compounds against PTEN and other phosphatases are summarized below. The data highlights the potency and selectivity of these inhibitors.

CompoundPTEN IC50 (nM)PTP-β IC50 (nM)PTP-1B IC50 (nM)Selectivity for PTEN over PTP-βSelectivity for PTEN over PTP-1B
This compound 35 - 46[2][3][4]High nanomolar to micromolar range[5]Not specifiedHigh[5]Not specified
bpV(HOpic) 14[6][7]~4900 (350-fold higher)[6][8]~25200 (1800-fold higher)[6][8]~350-fold~1800-fold
bpV(phen) 38[9]343[9]920[9]~9-fold~24-fold
bpV(pic) potassium hydrate 31[10]Not specifiedNot specifiedNot specifiedNot specified

Key Insights:

  • This compound and bpV(HOpic) demonstrate the highest potency against PTEN, with IC50 values in the low nanomolar range.[2][3][4][6][7]

  • bpV(HOpic) exhibits remarkable selectivity for PTEN over other protein tyrosine phosphatases (PTPs) like PTP-β and PTP-1B.[6][8]

  • While also potent against PTEN, bpV(phen) shows lower selectivity compared to bpV(HOpic).[9]

Signaling Pathway and Experimental Workflow

The inhibition of PTEN by these vanadium compounds leads to the activation of the PI3K/Akt signaling pathway, which can be assessed through various experimental techniques.

PTEN_Inhibition_Pathway cluster_cytosol Cytosol PIP2 PIP2 PIP3 PIP3 PTEN PTEN Akt Akt PIP3->Akt activates PI3K PI3K PI3K->PIP3 phosphorylates PTEN->PIP2 dephosphorylates Vanadium_Inhibitor Vanadium-based Inhibitor Vanadium_Inhibitor->PTEN inhibits pAkt p-Akt (Active) Akt->pAkt Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream_Targets phosphorylates

PTEN signaling pathway and the effect of vanadium-based inhibitors.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Lines) Treatment 2. Treatment with Vanadium-based Inhibitors Cell_Culture->Treatment Assays 3. Perform Assays Treatment->Assays PTEN_Assay PTEN Phosphatase Activity Assay Assays->PTEN_Assay Western_Blot Western Blot (p-Akt, p-ERK) Assays->Western_Blot Viability_Assay Cell Viability Assay (MTT) Assays->Viability_Assay Data_Analysis 4. Data Analysis and Comparison PTEN_Assay->Data_Analysis Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

General experimental workflow for comparing PTEN inhibitors.

Experimental Protocols

PTEN Phosphatase Activity Assay (Malachite Green-based)

This assay quantifies the phosphatase activity of PTEN by measuring the release of inorganic phosphate (B84403) from a substrate.

Materials:

  • Recombinant PTEN enzyme

  • PTEN reaction buffer (e.g., 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 2.7 mM KCl, 10 mM DTT)

  • PIP3 substrate (e.g., diC6-PIP3)

  • Malachite Green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the vanadium-based inhibitors.

  • In a 96-well plate, add the recombinant PTEN enzyme to the reaction buffer.

  • Add the different concentrations of the inhibitors to the wells.

  • Initiate the reaction by adding the PIP3 substrate.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[11]

  • Stop the reaction and add the Malachite Green reagent to each well.[12]

  • Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.[13]

  • The amount of free phosphate released is proportional to PTEN activity. Calculate the IC50 values from the dose-response curves.

Western Blot Analysis for p-Akt and p-ERK

This technique is used to detect changes in the phosphorylation status of key downstream effectors of the PI3K/Akt pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-p-ERK, anti-total ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells after treatment with the PTEN inhibitors.

  • Determine protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[14]

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities to determine the relative levels of phosphorylated proteins.

Cell Viability Assay (MTT)

The MTT assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., SDS-HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the PTEN inhibitors for a specified duration (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[16]

  • The MTT is reduced by metabolically active cells to form insoluble formazan (B1609692) crystals.[17]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.[16]

  • Cell viability is proportional to the absorbance, and the effect of the inhibitors can be quantified.

Conclusion

This compound and other vanadium-based compounds, particularly bpV(HOpic), are potent and selective inhibitors of PTEN. Their ability to modulate the PI3K/Akt signaling pathway makes them valuable tools for cancer research and potential therapeutic development. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these and other novel PTEN inhibitors. Careful consideration of both potency and selectivity is crucial for advancing promising candidates in the drug discovery pipeline.

References

A Comparative Guide to Validating PTEN Inhibition: OMFP vs. PIP3 Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct substrate classes for validating the inhibition of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor protein. We will explore the established use of its natural substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), and its analogs, against the potential application of the fluorogenic substrate, 3-O-methylfluorescein phosphate (B84403) (OMFP). This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate assay for their specific needs.

Introduction to PTEN and Its Inhibition

PTEN is a dual-specificity phosphatase with a primary role as a lipid phosphatase that antagonizes the PI3K/AKT/mTOR signaling pathway.[1][2] It achieves this by dephosphorylating the lipid second messenger PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby terminating downstream signaling that promotes cell growth, proliferation, and survival.[1][2] Due to its critical role in tumorigenesis, the development of small molecule inhibitors of PTEN is an area of active research for various therapeutic applications, including nerve regeneration and wound healing. Validating the efficacy and specificity of these inhibitors requires robust and reliable enzymatic assays.

Quantitative Data Comparison

A direct quantitative comparison of OMFP and PIP3 as substrates for PTEN is challenging due to the limited availability of data for OMFP with this specific enzyme. While PIP3 and its soluble analogs are well-characterized substrates for PTEN's lipid phosphatase activity, OMFP is primarily recognized as a substrate for protein tyrosine phosphatases (PTPs). Given PTEN's dual-specificity, OMFP could theoretically serve as a substrate for its protein phosphatase activity. The following table summarizes available kinetic data for a soluble PIP3 analog and provides a hypothetical framework for OMFP based on its properties as a fluorogenic substrate.

ParameterPIP3 Analog (diC6-PIP3)OMFP (Hypothetical for PTEN)Assay Principle
Enzyme Activity Measured Lipid PhosphataseProtein Phosphatase (potential)Measures dephosphorylation of the respective substrate.
Detection Method Colorimetric (Malachite Green)Fluorescence PolarizationMalachite green detects released inorganic phosphate. Fluorescence polarization detects changes in the molecular rotation of the fluorescent product.
Km ~25-75 µMNot AvailableMichaelis constant, indicating substrate concentration at half-maximal velocity.
kcat ~0.1-1.0 s⁻¹Not AvailableCatalytic constant, or turnover number.
kcat/Km (Catalytic Efficiency) ~1.3 x 10³ - 4 x 10⁴ M⁻¹s⁻¹Not AvailableA measure of the enzyme's overall efficiency.
Assay Throughput Moderate to HighHighFluorescence polarization assays are generally more amenable to high-throughput screening.
Direct Measurement Indirect (detects product)Direct (detects change in substrate/product properties)The malachite green assay is an endpoint assay, while fluorescence polarization can be monitored in real-time.

Signaling Pathway and Experimental Workflows

To understand the context of PTEN inhibition, it is crucial to visualize its role in the PI3K/AKT signaling pathway and the workflows of the assays used to measure its activity.

PTEN Signaling Pathway

The following diagram illustrates the canonical PI3K/AKT signaling pathway and the inhibitory role of PTEN.

PTEN_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PIP3->PIP2 AKT AKT PIP3->AKT activates Receptor Receptor PI3K PI3K Receptor->PI3K activates PI3K->PIP2 phosphorylates PTEN PTEN PTEN->PIP3 dephosphorylates Downstream Signaling Downstream Signaling AKT->Downstream Signaling promotes Growth Factor Growth Factor Growth Factor->Receptor binds PTEN_Inhibitor PTEN Inhibitor PTEN_Inhibitor->PTEN inhibits

Caption: PTEN's role in the PI3K/AKT signaling pathway.

Experimental Workflow: PIP3 Substrate (Malachite Green Assay)

This workflow outlines the steps for a typical PTEN inhibition assay using a soluble PIP3 analog and malachite green detection.

Malachite_Green_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Reagents Prepare Buffers, PTEN Enzyme, PIP3 Substrate, Inhibitor Stock Reaction_Setup Set up reactions: - PTEN - Inhibitor (or vehicle) - Reaction Buffer Reagents->Reaction_Setup Incubation_1 Pre-incubate PTEN with inhibitor Reaction_Setup->Incubation_1 Reaction_Start Initiate reaction by adding PIP3 substrate Incubation_1->Reaction_Start Incubation_2 Incubate at 37°C Reaction_Start->Incubation_2 Reaction_Stop Stop reaction Incubation_2->Reaction_Stop Malachite_Green Add Malachite Green Reagent Reaction_Stop->Malachite_Green Incubation_3 Incubate for color development Malachite_Green->Incubation_3 Measurement Measure Absorbance at ~620 nm Incubation_3->Measurement

Caption: Workflow for a PTEN malachite green assay.

Experimental Workflow: OMFP Substrate (Fluorescence Polarization Assay)

This diagram illustrates a hypothetical workflow for a PTEN inhibition assay using OMFP, based on standard fluorescence polarization assay principles.

FP_Workflow cluster_prep_fp Preparation cluster_assay_fp Assay Execution cluster_detection_fp Detection Reagents_FP Prepare Buffers, PTEN Enzyme, OMFP Substrate, Inhibitor Stock Reaction_Setup_FP Set up reactions in a microplate: - PTEN - Inhibitor (or vehicle) - OMFP - Reaction Buffer Reagents_FP->Reaction_Setup_FP Incubation_FP Incubate at Room Temp. Reaction_Setup_FP->Incubation_FP Measurement_FP Measure Fluorescence Polarization Incubation_FP->Measurement_FP

Caption: A hypothetical workflow for a PTEN fluorescence polarization assay.

Experimental Protocols

PTEN Inhibition Assay using diC8-PIP3 and Malachite Green Detection

This protocol is adapted from established methods for measuring PTEN's lipid phosphatase activity.

Materials:

  • Recombinant human PTEN protein

  • diC8-PIP3 (soluble PIP3 analog)

  • PTEN reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 10 mM MgCl₂)

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Malachite Green Reagent

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~620 nm

Procedure:

  • Prepare Reagents: Prepare all buffers and reagents and warm to the appropriate temperature. Dilute the PTEN enzyme and diC8-PIP3 substrate in the reaction buffer to the desired working concentrations.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • PTEN reaction buffer

    • Test inhibitor at various concentrations (or vehicle control)

    • Recombinant PTEN enzyme

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the diC8-PIP3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Detection:

    • Stop the reaction by adding the Malachite Green Reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measurement: Measure the absorbance at approximately 620 nm using a microplate reader.

  • Data Analysis: Construct a phosphate standard curve to determine the amount of phosphate released in each reaction. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Hypothetical PTEN Inhibition Assay using OMFP and Fluorescence Polarization

Materials:

  • Recombinant human PTEN protein

  • OMFP (3-O-methylfluorescein phosphate)

  • PTEN reaction buffer (a buffer compatible with fluorescence polarization should be chosen, with minimal background fluorescence)

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Black, low-volume 384-well microplate

  • Microplate reader with fluorescence polarization capabilities (excitation ~485 nm, emission ~530 nm)

Procedure:

  • Prepare Reagents: Prepare all buffers and reagents. Dilute the PTEN enzyme and OMFP substrate in the reaction buffer to the desired working concentrations.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • PTEN reaction buffer

    • Test inhibitor at various concentrations (or vehicle control)

    • OMFP substrate

    • Recombinant PTEN enzyme to initiate the reaction

  • Incubation: Incubate the plate at room temperature. The reaction can be monitored in real-time or as an endpoint measurement.

  • Measurement: Measure the fluorescence polarization at appropriate intervals or at a fixed time point after reaction initiation. The dephosphorylation of OMFP by PTEN would yield the fluorescent product 3-O-methylfluorescein, which is smaller and should exhibit lower polarization compared to the substrate.

  • Data Analysis: The change in fluorescence polarization is proportional to the enzyme activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Comparison of Methodologies

The choice between using a PIP3-based assay and a potential OMFP-based assay depends on the specific research question and available resources.

PIP3-Based Assays (e.g., Malachite Green)
  • Advantages:

    • Physiological Relevance: Utilizes the natural substrate of PTEN, providing a direct measure of its biologically relevant lipid phosphatase activity.

    • Established Methodology: Well-documented and validated protocols are widely available.

    • Versatility: Can be adapted for use with various forms of PIP3, including vesicle-incorporated and soluble analogs.

  • Disadvantages:

    • Indirect Detection: Measures the release of inorganic phosphate, which can be prone to interference from contaminating phosphatases or phosphate in the reagents.

    • Endpoint Assay: Typically requires stopping the reaction before measurement, which may not be ideal for kinetic studies.

    • Lower Throughput: May be less amenable to ultra-high-throughput screening compared to fluorescence-based methods.

OMFP-Based Assays (Fluorescence Polarization - Hypothetical for PTEN)
  • Advantages:

    • High Throughput: Fluorescence polarization is a homogeneous assay format well-suited for high-throughput screening of large compound libraries.

    • Real-Time Monitoring: Can potentially be used for continuous monitoring of enzyme kinetics.

    • Reduced Interference: Less susceptible to interference from phosphate contamination.

  • Disadvantages:

    • Lack of Validation for PTEN: There is no established evidence that OMFP is a robust substrate for PTEN's lipid or protein phosphatase activity. The kinetic parameters are unknown.

    • Measures Protein Phosphatase Activity (Potentially): If OMFP is a substrate, it would likely measure PTEN's protein phosphatase activity, which is not its primary tumor-suppressive function. This may not be relevant for all inhibitor screening campaigns.

    • Potential for Artifacts: Fluorescent compounds in a screening library can interfere with the assay readout.

Conclusion

For the validation of PTEN inhibitors targeting its canonical tumor-suppressive lipid phosphatase activity, assays utilizing PIP3 or its soluble analogs remain the gold standard. The malachite green assay is a reliable and well-established method for this purpose. While the use of a fluorogenic substrate like OMFP in a fluorescence polarization assay presents an attractive option for high-throughput screening, its validity as a substrate for PTEN has not been demonstrated. Researchers interested in exploring PTEN's protein phosphatase activity might consider investigating OMFP, but this would require extensive validation to establish it as a suitable tool for this specific enzyme. For now, a direct comparison of performance is limited by the lack of data for OMFP with PTEN. Therefore, for most applications focused on PTEN's role in the PI3K/AKT pathway, PIP3-based assays are the recommended approach.

References

Reversibility of VO-Ohpic Trihydrate Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the reversibility of VO-Ohpic trihydrate's inhibitory effects, comparing its performance with other alternatives and supported by experimental data.

This compound is a potent, small-molecule inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) with an IC50 value in the nanomolar range.[1][2][3] Its ability to inhibit PTEN's lipid phosphatase activity leads to the activation of downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which are crucial for cell growth, proliferation, and survival.[1][4] This guide delves into the reversible nature of this inhibition, a critical factor for its therapeutic potential.

Comparative Analysis of PTEN Inhibitors

The following table summarizes the key characteristics of this compound in comparison to other known PTEN inhibitors.

InhibitorTarget(s)IC50 (PTEN)Mechanism of InhibitionReversibility
This compound PTEN35-46 nM[1][2][5]Noncompetitive[6]Reversible [3][6]
BpV(HOpic) PTEN14 nM[5]Not specifiedNot specified
SF1670 PTENNot specifiedPotent and specific[5]Not specified
BpV(phen) trihydrate PTEN, PTP-β, PTP-1B38 nM (PTEN)[5]Not specifiedNot specified

Experimental Confirmation of Reversibility

Studies have definitively demonstrated that the inhibition of PTEN by this compound is fully reversible.[6] A key experimental method to determine this is the inhibitor dilution assay.

Experimental Protocol: Inhibitor Dilution Assay

This assay assesses whether the inhibitory effect of a compound can be reversed by reducing its concentration.

  • Pre-incubation: Recombinant PTEN enzyme is pre-incubated with a high concentration of this compound, allowing the inhibitor to bind to the enzyme.

  • Dilution: The enzyme-inhibitor mixture is then significantly diluted into a reaction buffer that does not contain the inhibitor. This dilution reduces the concentration of free this compound.

  • Activity Measurement: The activity of PTEN is then measured using a suitable substrate, such as OMFP (3-O-methylfluorescein phosphate) or the physiological substrate PIP3 (phosphatidylinositol 3,4,5-triphosphate).[6]

  • Comparison: The recovered PTEN activity is compared to control samples, including an enzyme sample that was not exposed to the inhibitor and a sample where the dilution was performed with a buffer still containing the high concentration of the inhibitor.

A significant recovery of enzyme activity upon dilution indicates that the inhibitor is reversible, as it dissociates from the enzyme when its concentration is lowered.[6] In the case of this compound, experiments have shown that its inhibitory effect can be overcome by dilution, confirming its reversible binding to PTEN.[6]

G cluster_workflow Inhibitor Dilution Assay Workflow A Recombinant PTEN C Pre-incubation (Enzyme + Inhibitor) A->C B High Concentration This compound B->C D Dilution with Inhibitor-Free Buffer C->D E Measurement of PTEN Activity D->E H Compare Activity E->H F Control: No Inhibitor F->E G Control: Dilution with Inhibitor G->E

Caption: Workflow of an inhibitor dilution assay.

Mechanism of Action and Downstream Signaling

This compound functions as a noncompetitive inhibitor of PTEN.[6] This means it binds to a site on the enzyme distinct from the active site, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km).[6] By inhibiting PTEN, this compound prevents the dephosphorylation of PIP3 to PIP2. The resulting accumulation of PIP3 leads to the activation of the downstream kinase Akt and its subsequent signaling cascade, including mTOR.[1][4]

G cluster_pathway PTEN Signaling Pathway and Inhibition by this compound PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN Akt Akt PIP3->Akt activates PTEN->PIP2 dephosphorylates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Survival mTOR->CellGrowth promotes VOOhpic This compound VOOhpic->PTEN inhibits

Caption: PTEN signaling pathway and its inhibition.

Conclusion

The reversible and noncompetitive inhibition of PTEN by this compound is a well-documented characteristic, supported by experimental evidence from inhibitor dilution assays. This mode of action, coupled with its potency, makes this compound a valuable tool for studying the physiological and pathological roles of the PTEN signaling pathway and a potential candidate for further therapeutic development. Understanding the reversible nature of its interaction with PTEN is paramount for designing effective and safe treatment strategies.

References

A Comparative Analysis of VO-Ohpic Trihydrate's Efficacy in Hepatocellular Carcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel phosphatase and tensin homolog (PTEN) inhibitor, VO-Ohpic trihydrate, across various hepatocellular carcinoma (HCC) cell lines. Its performance is contextualized against established HCC therapies, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a potent, water-soluble vanadium-based complex that acts as a specific inhibitor of PTEN, a crucial tumor suppressor protein.[1] Inactivation of PTEN is a common event in many cancers, including 40-60% of human liver cancers, often through loss of heterozygosity leading to reduced expression.[1] this compound's mechanism of action involves the inhibition of PTEN's phosphatase activity, which in turn leads to the activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.[1] Paradoxically, the over-activation of these oncogenic pathways by this compound in cancer cells with low PTEN expression can trigger an irreversible, non-dividing state known as cellular senescence, rather than promoting proliferation.[1] This unique pro-senescence activity positions this compound as a promising therapeutic agent for a specific subset of HCC patients.

Performance Comparison in HCC Cell Lines

The efficacy of this compound is intrinsically linked to the PTEN status of the HCC cell lines. The following tables summarize the key findings from in vitro studies.

Cell Viability and Proliferation

The inhibitory effect of this compound on cell viability and proliferation is most pronounced in HCC cells with low PTEN expression.

Cell LinePTEN ExpressionEffect of this compound on Cell Viability/Proliferation
Hep3B LowSignificant inhibition of cell viability, proliferation, and colony formation.[1]
PLC/PRF/5 HighLesser inhibition of cell viability and proliferation compared to Hep3B.[1]
SNU475 NegativeNo significant effect on cell viability or proliferation.[1]
Induction of Cellular Senescence

A hallmark of this compound's action is the induction of senescence, particularly in PTEN-deficient cells.

Cell LinePTEN ExpressionSenescence-Associated β-Galactosidase (SA-β-Gal) Activity
Hep3B LowDose-dependent increase in SA-β-Gal positive cells (up to 56%).[1]
PLC/PRF/5 HighNo significant induction of senescence.[1]
SNU475 NegativeNo induction of senescence.[1]
Cell Cycle Analysis

This compound's impact on the cell cycle further underscores its differential effects based on PTEN status.

Cell LinePTEN ExpressionEffect on Cell Cycle
Hep3B LowAccumulation of cells in the G2/M phase.[1]
PLC/PRF/5 HighNo significant changes in cell cycle distribution.[1]
SNU475 NegativeNo significant changes in cell cycle distribution.[1]

Comparison with Alternative HCC Therapies

While direct comparative studies between this compound and other HCC drugs in the same panel of cell lines are limited, a comparison of their mechanisms of action provides valuable insights.

TherapyTargetMechanism of Action
This compound PTENInduces cellular senescence in PTEN-low HCC cells by activating PI3K/AKT and RAF/MEK/ERK pathways.[1]
Sorafenib Multi-kinase inhibitor (VEGFR, PDGFR, RAF)Inhibits tumor cell proliferation and angiogenesis.
Regorafenib Multi-kinase inhibitor (VEGFR, TIE2, KIT, RET, RAF)Inhibits angiogenesis, oncogenesis, and the tumor microenvironment.
Lenvatinib Multi-kinase inhibitor (VEGFR, FGFR, PDGFRα, KIT, RET)Inhibits pathogenic angiogenesis, tumor growth, and cancer progression.

This compound exhibits a unique mechanism by specifically targeting the PTEN pathway to induce senescence, which contrasts with the broader kinase inhibition profiles of current standard-of-care agents like sorafenib, regorafenib, and lenvatinib. This suggests its potential as a targeted therapy for patients with tumors exhibiting low PTEN expression.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-5 µM) for a specified period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PTEN, p-AKT, p-ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Harvesting: Harvest treated and untreated cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay is used to detect the activity of β-galactosidase at pH 6.0, a biomarker for senescent cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound for an extended period (e.g., 5 days).

  • Fixation: Wash the cells with PBS and fix them with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.

  • Staining: Wash the cells again with PBS and incubate them overnight at 37°C (in a non-CO2 incubator) with a staining solution containing X-gal at pH 6.0.

  • Microscopy: Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.

Visualizing the Molecular Pathways and Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its analysis.

cluster_0 This compound Mechanism of Action VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN inhibits PIP3 PIP3 PTEN->PIP3 dephosphorylates PIP2 PIP2 PI3K PI3K AKT AKT PIP3->AKT activates PI3K->PIP3 phosphorylates mTOR mTOR AKT->mTOR activates Senescence Cellular Senescence AKT->Senescence induces RAF RAF MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates ERK->Senescence induces

Caption: Signaling pathway of this compound in PTEN-low HCC cells.

cluster_1 Experimental Workflow for this compound Analysis start HCC Cell Lines (e.g., Hep3B, PLC/PRF/5, SNU475) treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability senescence Senescence Assay (SA-β-Gal) treatment->senescence cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western Western Blot (PTEN, p-AKT, p-ERK) treatment->western data Data Analysis & Comparison viability->data senescence->data cell_cycle->data western->data

Caption: Workflow for evaluating this compound's effects.

References

Navigating the Landscape of Tyrosine Phosphatase Inhibition: A Comparative Analysis of VO-Ohpic Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of protein tyrosine phosphatases (PTPs) is a critical area of investigation for therapeutic intervention in various diseases, including cancer, diabetes, and autoimmune disorders. This guide provides an objective comparison of VO-Ohpic trihydrate, a potent PTEN inhibitor, with other tyrosine phosphatase inhibitors, supported by experimental data and detailed protocols.

Unveiling the Selectivity Profile: A Quantitative Comparison

The efficacy and potential off-target effects of a phosphatase inhibitor are determined by its selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other commonly used tyrosine phosphatase inhibitors against a panel of phosphatases. Lower IC50 values indicate higher potency.

InhibitorPTENPTP1BSHP1SHP2PTPβSopBMTMSACHePTPDEP1CD45LAR
This compound 35 nM [1][2]-975 nM[3]-57.5 μM[1][2]588 nM[1][2]4.03 μM[1][2]>10 μM[1][2]----
bpV(phen) 38 nM[4][5]920 nM[4][5]~100 nM*[6]-343 nM[4][5]-------
NSC-87877 -1.691 μM[7]0.355 μM[8]0.318 μM[8]----7.745 μM[7]65.617 μM[7]84.473 μM[7]150.930 μM[7]
PTP Inhibitor I -42 μM (Ki)[9]43 μM (Ki)[9]---------

*Note: The inhibitory activity of bpV(phen) against SHP1 is significantly reduced in the presence of reducing agents like DTT[3].

The PI3K/Akt Signaling Pathway: The Central Role of PTEN

This compound is a highly potent inhibitor of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor that acts as a negative regulator of the PI3K/Akt signaling pathway.[1][2] This pathway is fundamental to numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The diagram below illustrates the canonical PI3K/Akt pathway and the inhibitory action of PTEN.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Cell_Responses Cell Growth, Proliferation, Survival Downstream->Cell_Responses GrowthFactor Growth Factor GrowthFactor->RTK Binds

Diagram 1: The PI3K/Akt signaling pathway, highlighting PTEN's inhibitory role.

Experimental Protocols: Determining Inhibitor Potency

The determination of IC50 values is crucial for comparing the potency and selectivity of phosphatase inhibitors. Below is a generalized protocol for an in vitro protein tyrosine phosphatase (PTP) inhibition assay.

Materials and Reagents
  • Recombinant human PTP enzyme of interest

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) for colorimetric assays, or a fluorogenic substrate like DiFMUP for fluorescence-based assays)

  • Assay buffer (e.g., Bis-Tris buffer, pH 6.0, containing a detergent like 0.01% Tween 20 to prevent protein aggregation)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader (spectrophotometer or fluorometer)

  • 384-well microplates

Procedure
  • Enzyme Preparation : Dilute the recombinant PTP to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay time.

  • Inhibitor Preparation : Prepare a series of dilutions of the inhibitor in the assay buffer. It is important to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells, typically below 0.1%, to avoid solvent-induced effects.

  • Assay Reaction : a. To the wells of a 384-well plate, add the diluted inhibitor solutions. Include controls with solvent only (vehicle control) and without inhibitor (positive control). b. Add the diluted enzyme solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme. c. Initiate the phosphatase reaction by adding the substrate to all wells.

  • Data Acquisition : a. For a colorimetric assay with pNPP, monitor the increase in absorbance at 405 nm over time. b. For a fluorescence-based assay with DiFMUP, measure the increase in fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm). c. Kinetic readings are often preferred as they provide the initial reaction velocity.

  • Data Analysis : a. Calculate the initial velocity (rate of product formation) for each inhibitor concentration. b. Normalize the velocities to the positive control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

Workflow for Assessing Inhibitor Cross-Reactivity

A systematic approach is necessary to evaluate the selectivity of a novel inhibitor across a panel of phosphatases. The following diagram outlines a typical experimental workflow for determining an inhibitor's cross-reactivity profile.

Cross_Reactivity_Workflow cluster_workflow Inhibitor Cross-Reactivity Assessment Workflow Start Start: Novel Inhibitor Primary_Screen Primary Assay: Determine IC50 against Primary Target (e.g., PTEN) Start->Primary_Screen Selectivity_Panel Selectivity Panel: Screen against a panel of related phosphatases (e.g., PTP1B, SHP1, SHP2) Primary_Screen->Selectivity_Panel Dose_Response Dose-Response Curves: Generate full IC50 curves for any 'hits' from the panel Selectivity_Panel->Dose_Response Data_Analysis Data Analysis: Compare IC50 values and calculate selectivity ratios Dose_Response->Data_Analysis Conclusion Conclusion: Determine inhibitor's selectivity profile Data_Analysis->Conclusion

Diagram 2: A generalized workflow for assessing the cross-reactivity of a phosphatase inhibitor.

References

Unveiling the Differential Efficacy of VO-Ohpic Trihydrate: A Comparative Guide for Researchers in PTEN-Stratified Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of VO-Ohpic trihydrate, a potent PTEN inhibitor, in cancer cell lines exhibiting low versus high PTEN (Phosphatase and Tensin homolog) expression. The data presented herein, supported by detailed experimental protocols, is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in preclinical cancer research.

Executive Summary

This compound demonstrates a pronounced and selective inhibitory effect on the growth of cancer cells with low PTEN expression. This selective efficacy is attributed to the hyperactivation of the PI3K/Akt/mTOR signaling pathway upon PTEN inhibition, leading to cellular senescence in PTEN-low cells. In contrast, cells with high PTEN expression are less sensitive to the compound, and PTEN-negative cells are largely unresponsive. This guide summarizes the key quantitative data, outlines the experimental methodologies to reproduce these findings, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The following table summarizes the differential effects of this compound on hepatocellular carcinoma (HCC) cell lines with varying PTEN expression levels. Hep3B cells have low PTEN expression, PLC/PRF/5 cells have high PTEN expression, and SNU475 cells are PTEN-negative[1].

Parameter Hep3B (Low PTEN) PLC/PRF/5 (High PTEN) SNU475 (PTEN-Negative)
VO-Ohpic IC50 (PTEN inhibition) ---
In vitro enzymatic assay35-46 nM[2][3][4]35-46 nM[2][3][4]Not Applicable
Cell Viability Inhibition Significant inhibitionLesser extent of inhibitionNo significant effect
Colony Formation Inhibition Significant inhibitionLesser extent of inhibitionNo significant effect
Induction of Senescence Strong inductionMinimal inductionNo induction
p-Akt (Ser473) Levels IncreasedIncreasedNo effect
p-mTOR (Ser2448) Levels IncreasedIncreasedNo effect

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action and the experimental design, the following diagrams were generated using the DOT language.

PTEN_Signaling_Pathway cluster_cytoplasm Cytoplasm PIP2 PIP2 PIP3 PIP3 p-Akt p-Akt PIP3->p-Akt activates PI3K PI3K PI3K->PIP3 phosphorylates PTEN PTEN PTEN->PIP3 dephosphorylates VO-Ohpic VO-Ohpic VO-Ohpic->PTEN inhibits Akt Akt p-mTOR p-mTOR p-Akt->p-mTOR activates mTOR mTOR Cell_Growth Cell Growth & Proliferation p-mTOR->Cell_Growth Senescence Senescence p-mTOR->Senescence in PTEN-low cells

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of VO-Ohpic on PTEN.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Phenotypic Assays cluster_western Mechanism of Action Cell_Seeding Seed Hep3B, PLC/PRF/5, & SNU475 cells Treatment Treat with varying concentrations of This compound Cell_Seeding->Treatment Viability MTS Assay for Cell Viability Treatment->Viability Colony_Formation Clonogenic Assay for Colony Formation Treatment->Colony_Formation Senescence_Staining SA-β-gal Staining for Cellular Senescence Treatment->Senescence_Staining Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE & Western Blot Lysis->SDS_PAGE Antibodies Probe with antibodies for PTEN, p-Akt, Akt, p-mTOR, mTOR SDS_PAGE->Antibodies

Caption: Experimental workflow for evaluating the efficacy of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Plate 3 x 10³ cells per well in a 96-well plate and incubate overnight.

  • Treatment: Replace the medium with fresh complete medium containing various concentrations of this compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 120 hours).

  • MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions.

  • Measurement: Incubate for 1-4 hours and then measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of viable cells compared to the vehicle-treated control.

Colony Formation Assay
  • Cell Seeding: Plate 500-750 cells in 6-well plates and allow them to attach overnight.

  • Treatment: Expose the cells to different concentrations of this compound for 48 hours.

  • Culture: Replace the medium with or without the inhibitor every 48 hours and grow the cells for 10-14 days until visible colonies form.

  • Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the number of colonies in each well.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining
  • Cell Culture: Grow cells on glass coverslips in 6-well plates and treat with this compound for 5 days.

  • Fixation: Wash the cells with PBS and fix with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.

  • Staining: Wash the cells with PBS and incubate at 37°C (without CO2) overnight in a staining solution containing X-gal, potassium ferrocyanide, potassium ferricyanide, NaCl, and MgCl2 at pH 6.0.

  • Imaging: Acquire images using a light microscope and count the percentage of blue-stained (senescent) cells.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against PTEN, phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), and total mTOR overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The presented data strongly indicates that the efficacy of this compound is highly dependent on the PTEN status of cancer cells. Its ability to selectively induce senescence in PTEN-low cancer cells highlights a potential therapeutic window for tumors with this specific genetic background. Researchers are encouraged to utilize the provided protocols to further investigate the therapeutic potential of PTEN inhibitors in relevant preclinical models.

References

In Vivo Validation of VO-Ohpic Trihydrate's Efficacy on Tumor Growth: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor effects of VO-Ohpic trihydrate, a potent phosphatase and tensin homolog (PTEN) inhibitor, with other alternative compounds. The information presented is supported by experimental data to aid researchers in their evaluation of this compound for further investigation and drug development.

Comparative Analysis of In Vivo Anti-Tumor Efficacy

The following tables summarize the quantitative data from in vivo studies on this compound and comparator compounds.

Table 1: In Vivo Efficacy of this compound in a Hepatocellular Carcinoma (HCC) Xenograft Model

CompoundDosage and AdministrationAnimal ModelCell LineTumor Growth InhibitionToxicity (Body Weight)
This compound 10 mg/kg, daily (6 days/week), intraperitonealNude miceHep3B (low PTEN expression)Significantly reduced tumor volume compared to the untreated group[1]No significant alteration in body weight observed[1]
Vehicle Control -Nude miceHep3B--

Table 2: Comparative In Vivo Efficacy with Alternative PTEN Inhibitors and Standard Chemotherapy

CompoundMechanism of ActionDosage and AdministrationAnimal ModelTumor Growth Inhibition
bpV(phen) PTEN inhibitor5 mg/kg, daily, intraperitonealAthymic nude miceSignificant reduction in average tumor volume[2]
Cisplatin DNA cross-linking agent4 mg/kg, intravenous (days 0, 3, 7)BALB/c nude miceGood efficiency in restricting A549 tumor growth[3]
Abplatin(IV) Platinum(IV) prodrugNot specifiedPDX HCC model64.8% tumor inhibition rate[4]

Experimental Protocols

General In Vivo Xenograft Tumor Model Protocol

This protocol outlines the general steps for establishing and utilizing a subcutaneous xenograft model to evaluate the anti-tumor efficacy of a test compound.

1. Cell Culture and Preparation:

  • Culture the selected cancer cell line (e.g., Hep3B) in the recommended medium supplemented with fetal bovine serum and antibiotics.
  • Grow cells to 70-80% confluency.
  • Harvest cells by trypsinization, wash with phosphate-buffered saline (PBS), and resuspend in a serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells/100 µL). For improved tumor engraftment, cells can be resuspended in a 1:1 mixture of serum-free medium and Matrigel®.

2. Animal Model:

  • Use immunodeficient mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old.
  • Allow mice to acclimatize for at least one week before any procedures.

3. Tumor Cell Implantation:

  • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
  • Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mouse using a 27-30 gauge needle.

4. Tumor Growth Monitoring and Randomization:

  • Once tumors become palpable, measure their length (L) and width (W) with digital calipers 2-3 times per week.
  • Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

5. Drug Preparation and Administration:

  • This compound Preparation: Dissolve this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo administration, this stock solution can be further diluted with saline or other appropriate vehicles. One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[5]. Prepare fresh solutions for daily use.
  • Administration: Administer the compound and vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection) and schedule.

6. Efficacy and Toxicity Assessment:

  • Continue to monitor tumor volume and body weight 2-3 times per week.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

In Vivo Study of this compound in an HCC Xenograft Model

This specific protocol is based on a study demonstrating the in vivo efficacy of this compound.

  • Cell Line: Hep3B human hepatocellular carcinoma cells.

  • Animal Model: Nude mice.

  • Tumor Implantation: Subcutaneous injection of Hep3B cells.

  • Treatment: Once tumors were palpable, mice (n=6 per group) were treated daily, six days a week, with either vehicle control or this compound at a dose of 10 mg/kg[1].

  • Monitoring: Tumor growth and body weight were monitored throughout the study[1].

Signaling Pathways and Experimental Workflow

Signaling Pathway of PTEN Inhibition

This compound is a potent inhibitor of PTEN, a tumor suppressor that negatively regulates the PI3K/AKT signaling pathway. Inhibition of PTEN leads to the activation of downstream pro-survival and pro-proliferative pathways.

PTEN_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN inhibits mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Transcription_Factors->Cell_Growth

Caption: Mechanism of action of this compound via PTEN inhibition.

Experimental Workflow for In Vivo Validation

The following diagram illustrates the typical workflow for an in vivo study validating the anti-tumor effect of a compound like this compound.

Experimental_Workflow Cell_Culture 1. Cell Line Culture (e.g., Hep3B) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (VO-Ohpic or Vehicle) Randomization->Treatment Data_Collection 6. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 7. Study Endpoint & Tumor Excision Data_Collection->Endpoint Analysis 8. Data Analysis & Interpretation Endpoint->Analysis

Caption: Workflow for in vivo validation of anti-tumor compounds.

References

Safety Operating Guide

Safe Disposal of VO-Ohpic Trihydrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

VO-Ohpic trihydrate, a potent inhibitor of the PTEN enzyme, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for researchers, scientists, and drug development professionals.

Hazard and Safety Information

This compound is classified with several hazards that necessitate cautious handling. According to its Safety Data Sheet (SDS), the compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation.[1] Standard laboratory precautions should be strictly followed.

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowedAcute toxicity, oral (Category 4)Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[1]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposureAvoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Skin and Body Protection: Impervious clothing.[1]

  • Respiratory Protection: A suitable respirator should be used.[1]

Experimental Protocol Considerations

This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO) for in vitro experiments. Protocols may involve preparing stock solutions and diluting them to final concentrations for cell-based assays or other biochemical analyses. Waste generated from these experiments will contain this compound, necessitating proper disposal.

Disposal Procedures

The primary instruction for the disposal of this compound is to "Dispose of contents/container to in accordance with local regulation"[1]. The following steps provide a general framework for safe disposal, which must be adapted to comply with the specific regulations of your institution and locality.

G A 1. Waste Collection - Collect waste in a designated, labeled, and sealed container. - Segregate from other chemical waste streams. B 2. Waste Characterization - Clearly label the container with 'this compound Waste'. - Include solvent information (e.g., DMSO). A->B C 3. Neutralization (if applicable) - Consult with EHS for specific neutralization protocols if required by local regulations. B->C D 4. Storage - Store the sealed waste container in a designated, well-ventilated, and secure area. - Keep away from incompatible materials. C->D E 5. Final Disposal - Arrange for pickup by the institution's Environmental Health and Safety (EHS) department. - Ensure all institutional and local regulations are followed. D->E

Figure 1. Step-by-step workflow for the proper disposal of this compound waste.

Step-by-Step Guidance:

  • Waste Collection: All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, should be collected in a designated and clearly labeled waste container. This container should be made of a material compatible with the solvents used (e.g., polyethylene (B3416737) for DMSO solutions). Ensure the container is kept sealed when not in use.

  • Waste Segregation and Labeling: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. The waste container must be clearly labeled with the full chemical name, "this compound," and any solvents present. Indicate the approximate concentration of the active compound.

  • Storage: Store the sealed waste container in a designated satellite accumulation area or the main chemical waste storage facility. This area should be well-ventilated and secure.

  • Consult Environmental Health and Safety (EHS): Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.

  • Professional Disposal: The final disposal of the chemical waste will be handled by your institution's EHS-approved hazardous waste contractor. Do not attempt to dispose of this compound down the drain or in regular trash.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling VO-Ohpic Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of VO-Ohpic Trihydrate

This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Key Safety and Hazard Information

This compound is a vanadium-containing compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Hazard Classifications:

  • Acute toxicity, oral (Category 4)[1]

  • Skin corrosion/irritation (Category 2)[1]

  • Serious eye damage/eye irritation (Category 2A)[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]

Quantitative Exposure Limits and Physical Data

The following table summarizes key quantitative data for handling this compound, with exposure limits for vanadium compounds provided for guidance.

ParameterValueReference
Occupational Exposure Limits (as Vanadium)
NIOSH REL (Ceiling, 15 min)0.05 mg/m³[2][3]
OSHA PEL (Ceiling, Respirable Dust)0.5 mg/m³[3]
Physicochemical Data
Molecular FormulaC₁₂H₉N₂O₈V • 3H₂O[3]
Molecular Weight415.2 g/mol [3]
AppearanceCrystalline solid[3]
Solubility in PBS (pH 7.2)1 mg/ml[3]
Storage Temperature-20°C[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure risk.

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood or a glove box.[2]

  • Ensure a safety shower and eyewash station are readily accessible.[1]

Personal Protective Equipment:

  • Eye and Face Protection: Wear chemical safety goggles with side-shields or a full-face shield.[2][4]

  • Skin Protection:

    • Wear chemically resistant gloves (e.g., nitrile).[2][5] Inspect gloves for any signs of degradation before use and change them frequently.[2]

    • A lab coat or impervious clothing is required to prevent skin contact.[1][2]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter (N100, R100, or P100) is necessary.[3][4]

Procedural Guidance for Handling and Disposal

Strict adherence to the following step-by-step protocols is essential for the safe handling and disposal of this compound.

Standard Operating Procedure for Handling
  • Preparation:

    • Before handling, ensure all necessary PPE is donned correctly.

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Weighing and Aliquoting:

    • Conduct all weighing and aliquoting of the solid compound within the fume hood to prevent the generation of airborne dust.[5]

    • Use a spatula for transfers and avoid pouring the solid to minimize dust.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment.

    • Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[4]

    • Wash hands thoroughly with soap and water after removing gloves.[1][4]

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is critical in the event of a spill or personal exposure.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.[2]

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate airborne dust.[2]

  • Contain: Prevent the spill from entering drains or waterways.[2]

  • Clean-up (Solid Spill):

    • For small spills, carefully sweep up the dry solid, avoiding dust generation.[2] A wet cleanup method can also be employed to minimize dust.[1]

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.[2][5]

  • Clean-up (Liquid Spill):

    • Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[1]

    • Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[1]

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

Waste Disposal Plan

All this compound waste must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers.[4]

    • Do not mix with other waste streams.

  • Aqueous Waste Treatment (Precipitation Method):

    • In a fume hood, place the aqueous vanadium waste in a suitable container.[1]

    • While stirring, slowly add a solution of ferrous sulfate.[1]

    • Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7-9) by slowly adding 1 M sodium hydroxide (B78521) to precipitate the vanadium.[1]

    • Allow the precipitate to settle.

    • Separate the solid precipitate by filtration.[1]

    • Collect the solid waste in a labeled hazardous waste container.[1]

    • Test the remaining liquid to ensure vanadium levels are within acceptable discharge limits before drain disposal. If not, collect it as hazardous aqueous waste.[1]

  • Final Disposal:

    • Arrange for the collection of all hazardous waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

Visual Workflow Guides

The following diagrams illustrate the procedural flow for handling and emergency response.

Standard_Operating_Procedure_for_Handling_VO_Ohpic_Trihydrate cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Prep1 Don PPE Prep2 Verify Fume Hood Function Prep1->Prep2 Prep3 Prepare Equipment in Hood Prep2->Prep3 Handling1 Weigh and Aliquot Solid in Hood Prep3->Handling1 Handling2 Prepare Solution Handling1->Handling2 Post1 Decontaminate Surfaces Handling2->Post1 Post2 Dispose of Contaminated PPE Post1->Post2 Post3 Wash Hands Post2->Post3

Caption: Workflow for the standard operating procedure of handling this compound.

Emergency_Response_Protocol_for_VO_Ohpic_Trihydrate_Exposure cluster_Immediate Immediate Actions cluster_FollowUp Follow-Up Start Exposure Incident Action_Skin Skin Contact: Remove contaminated clothing, wash with soap and water. Start->Action_Skin Action_Eye Eye Contact: Flush with water for 15 mins. Start->Action_Eye Action_Inhale Inhalation: Move to fresh air. Start->Action_Inhale Action_Ingest Ingestion: Rinse mouth, do not induce vomiting. Start->Action_Ingest FollowUp1 Seek Immediate Medical Attention Action_Skin->FollowUp1 Action_Eye->FollowUp1 Action_Inhale->FollowUp1 Action_Ingest->FollowUp1 FollowUp2 Notify Supervisor FollowUp1->FollowUp2 FollowUp3 Complete Incident Report FollowUp2->FollowUp3

Caption: Emergency response protocol for personal exposure to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.